[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Description
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Properties
IUPAC Name |
[4-(2-chlorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGRCECNVGEABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride: Synthesis, Characterization, and Applications
Introduction: Navigating the Landscape of Substituted Biphenylmethylamines
The biphenylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise arrangement of substituents on the biphenyl rings can dramatically influence a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties. This guide focuses on a specific, yet less-documented member of this family: [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride (CAS Number: 518357-42-1).
While its para-substituted isomer, [4-(4-chlorophenyl)phenyl]methylamine, is more frequently cited in the context of antihistamine synthesis, the ortho-chloro isomer presents a unique set of steric and electronic properties that warrant detailed investigation. The placement of the chlorine atom at the 2-position induces a significant torsional barrier between the two phenyl rings, forcing a non-planar conformation. This fixed dihedral angle can be a crucial design element in drug development, potentially enhancing selectivity for a target receptor by locking the molecule into a specific bioactive conformation.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates available data and provides field-proven insights into the synthesis, purification, characterization, and potential applications of this compound, leveraging established chemical principles to bridge gaps in the existing literature. We will explore a robust synthetic route, detail critical analytical methodologies for quality control, and discuss the strategic implications of the ortho-chloro substitution in medicinal chemistry.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The data for this compound is summarized below, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 518357-42-1 | |
| Molecular Formula | C₁₃H₁₂ClN · HCl (or C₁₃H₁₃Cl₂N) | |
| Molecular Weight | 254.16 g/mol | |
| Appearance | Off-white solid | |
| Purity | ≥ 95% (HPLC) | |
| Storage Conditions | 0-8°C, Inert atmosphere |
Strategic Synthesis and Rationale
The synthesis of ortho-substituted biaryls can be challenging due to steric hindrance, which can impede the efficiency of cross-coupling reactions. However, modern palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-suited for constructing this type of C-C bond, even with ortho substituents.
A logical and robust synthetic approach to this compound proceeds via a three-step sequence:
-
Suzuki-Miyaura Coupling: Formation of the 2'-chloro-biphenyl core.
-
Functional Group Introduction: Installation of a nitrile group, which serves as a precursor to the methylamine.
-
Reduction and Salt Formation: Conversion of the nitrile to the primary amine followed by hydrochloride salt formation.
This pathway is advantageous because the key bond-forming step occurs early, and the subsequent functional group transformations are typically high-yielding and reliable.
Experimental Protocol: A Self-Validating Synthetic Workflow
The following protocol outlines a detailed, step-by-step methodology. Each step is designed to be monitored and validated, ensuring high purity and yield of the final product.
Step 1: Suzuki-Miyaura Coupling for 2'-Chloro-4-methyl-1,1'-biphenyl
The initial step involves the palladium-catalyzed cross-coupling of (4-methylphenyl)boronic acid with 1-bromo-2-chlorobenzene. The choice of a palladium catalyst with a bulky phosphine ligand is crucial for facilitating the reaction with the sterically hindered ortho-substituted halide.
-
Reagents:
-
1-bromo-2-chlorobenzene (1.0 equiv)
-
(4-methylphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
-
Solvent: Toluene and water (10:1 v/v)
-
Procedure:
-
To a reaction vessel purged with nitrogen, add 1-bromo-2-chlorobenzene, (4-methylphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours.
-
Monitor reaction progress by TLC or GC-MS to confirm consumption of the starting materials.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield 2'-chloro-4-methyl-1,1'-biphenyl.
-
Step 2: Benzylic Bromination
-
Reagents:
-
2'-Chloro-4-methyl-1,1'-biphenyl (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
Azobisisobutyronitrile (AIBN, 0.05 equiv)
-
-
Solvent: Carbon tetrachloride (CCl₄)
-
Procedure:
-
Dissolve the biphenyl intermediate in CCl₄.
-
Add NBS and AIBN.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, using a light source to initiate the reaction.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer and concentrate to obtain crude 4-(bromomethyl)-2'-chloro-1,1'-biphenyl, which can often be used in the next step without further purification.
-
Step 3: Conversion to Nitrile
-
Reagents:
-
4-(Bromomethyl)-2'-chloro-1,1'-biphenyl (1.0 equiv)
-
Sodium cyanide (NaCN, 1.5 equiv)
-
-
Solvent: Dimethylformamide (DMF)
-
Procedure:
-
Dissolve the benzyl bromide in DMF.
-
Add NaCN and stir the mixture at 50°C for 3-4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry, and concentrate to yield 2'-chloro-[1,1'-biphenyl]-4-acetonitrile.
-
Step 4: Catalytic Hydrogenation and Salt Formation
Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines, minimizing the formation of secondary and tertiary amine byproducts when performed under the right conditions.
-
Reagents:
-
2'-Chloro-[1,1'-biphenyl]-4-acetonitrile (1.0 equiv)
-
Raney Nickel (Ra-Ni, ~10% w/w) or Palladium on Carbon (Pd/C, 5 mol%)
-
Ethanolic Ammonia
-
Hydrogen gas (H₂)
-
Hydrochloric acid (in isopropanol or ether)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the nitrile in ethanolic ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Add the Raney Nickel or Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate. Dissolve the resulting free amine in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of HCl in isopropanol or ether with stirring.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.
-
Caption: Proposed synthetic workflow for the target compound.
Purification and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of the final compound. The primary analytical challenge is to differentiate the target ortho-isomer from potential meta- and para-chloro positional isomers that could arise from impure starting materials.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and separating positional isomers.
-
Column: A C18 reversed-phase column is a standard starting point. For challenging separations of positional isomers, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to different electronic interactions.
-
Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
Detection: UV detection at a wavelength where the biphenyl system absorbs strongly (e.g., 254 nm).
-
Validation: The method should be validated for linearity, accuracy, and precision. The retention times of the ortho-, meta-, and para-isomers (if standards are available) should be determined to confirm the identity of the main peak.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The 1H NMR spectrum of the ortho-chloro isomer is expected to show distinct patterns.
-
¹H NMR: The aromatic region (typically δ 7.0-7.8 ppm) will be complex. The protons on the phenyl ring bearing the methylamine group will appear as two distinct doublets (an AA'BB' system). The protons on the 2-chlorophenyl ring will show a more complex multiplet pattern due to the ortho-chlorine's electronic and steric influence. The benzylic protons (-CH₂-) will appear as a singlet around δ 4.0-4.2 ppm, and the amine protons (-NH₃⁺) will be a broad singlet further downfield.
-
¹³C NMR: The spectrum will show 13 distinct carbon signals (for the free base), confirming the asymmetry of the molecule. The carbon atom attached to the chlorine will be shifted downfield.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the free base (C₁₃H₁₂ClN). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be a key diagnostic feature.
Caption: A typical analytical workflow for compound validation.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block for creating more complex molecules, particularly in the development of drugs targeting neurological disorders. The biphenylmethylamine core is a known pharmacophore for various central nervous system (CNS) targets.
The Strategic Impact of Ortho-Substitution:
-
Conformational Restriction: As previously mentioned, the ortho-chloro group restricts rotation around the biphenyl bond. This pre-organizes the molecule into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for a biological target compared to more flexible analogues.
-
Metabolic Blocking: The chlorine atom can block a potential site of metabolic oxidation. In many phenyl-containing drugs, para-hydroxylation is a common metabolic pathway leading to rapid clearance. An ortho-substituent can sterically hinder the enzymes responsible for this, potentially improving the compound's metabolic stability and half-life.
-
Modulation of Physicochemical Properties: The chlorine atom increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier—a critical factor for CNS-active drugs.
This compound serves as a key intermediate for synthesizing libraries of novel compounds where the amine can be further derivatized to explore structure-activity relationships (SAR). For instance, the primary amine can be acylated, alkylated, or used in reductive amination to append other functional groups designed to interact with specific pockets of a target protein.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C is recommended) under an inert atmosphere to prevent degradation.
Conclusion
This compound, CAS 518357-42-1, represents a synthetically accessible and strategically valuable building block for drug discovery. While specific literature on this isomer is sparse, its synthesis and characterization can be reliably achieved through modern organic chemistry techniques as outlined in this guide. The key feature—the ortho-chloro substituent—provides a powerful tool for medicinal chemists to enforce molecular conformation and enhance metabolic stability. By providing a robust framework for its synthesis and analysis, this guide empowers researchers to confidently incorporate this unique compound into their discovery programs, paving the way for the development of novel therapeutics with potentially superior pharmacological profiles.
References
-
Rotation in Biphenyls with a Single Ortho-Substituent. (2025). ResearchGate. Retrieved from [Link]
- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43.
-
Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. (n.d.). EPA NEIPS. Retrieved from [Link]
- Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 424-436.
- Dai, X., et al. (2013). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
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Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. (2021). PMC - NIH. Retrieved from [Link]
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Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway. (2012). PubMed. Retrieved from [Link]
- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. (n.d.). Google Patents.
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Rotation in biphenyls with a single ortho-substituent. (2002). PubMed. Retrieved from [Link]
-
Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. (1983). PubMed. Retrieved from [Link]
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Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. (2001). PubMed - NIH. Retrieved from [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. Retrieved from [Link]
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Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies. Retrieved from [Link]
- CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. (n.d.). Google Patents.
- Safety Data Sheet: 1,4-Cineole. (n.d.). Carl ROTH.
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of Substituted Diaryl-methylamines: A Case Study on [4-(Chlorophenyl)phenyl]methylamine Hydrochloride
Introduction: The Structural Significance of Diaryl-methylamines
Substituted diaryl-methylamine scaffolds are of paramount importance in modern medicinal chemistry. Their unique three-dimensional architecture allows for precise interactions with a multitude of biological targets, rendering them crucial building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of the molecular structure of this class of compounds, with a specific focus on chlorophenyl-substituted phenylmethylamine hydrochlorides.
It is important to note that the specific isomer [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is not extensively characterized in publicly available scientific literature. Therefore, this whitepaper will focus on the closely related and well-documented analog, (4-Chlorophenyl)(phenyl)methanamine hydrochloride , to illustrate the core principles of structural analysis, characterization, and its relevance in pharmaceutical development. This compound serves as an exemplary model due to its role as a key intermediate in the synthesis of widely used pharmaceuticals, including the antihistamine cetirizine.[1] Understanding its structure provides a robust framework applicable to other isomers within this chemical family.
Compound Identification and Core Physicochemical Properties
Accurate identification is the foundational step in any chemical analysis. The hydrochloride salt form is typically used to enhance the stability and aqueous solubility of the parent amine.[2]
| Property | Value | Source |
| IUPAC Name | (4-chlorophenyl)-phenylmethanamine hydrochloride | PubChem[3] |
| Synonyms | 4-Chlorobenzhydrylamine HCl | PubChem[3] |
| CAS Number | 28022-43-7 | ChemicalBook[2] |
| Molecular Formula | C₁₃H₁₃Cl₂N | ChemicalBook[2] |
| Molecular Weight | 254.15 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline powder | ChemicalBook[2] |
| Melting Point | 300-305 °C (decomposes) | ChemicalBook[5] |
| Solubility | Sparingly soluble in water | ChemicalBook[2] |
Elucidation of the Molecular Structure
The molecular architecture of (4-Chlorophenyl)(phenyl)methanamine is defined by a central tetrahedral carbon atom bonded to four distinct substituents: a phenyl group, a 4-chlorophenyl group, a hydrogen atom, and an amino group.
Core Scaffold and Chirality
The presence of four different groups attached to the central methane carbon (the benzylic carbon) makes it a chiral center . This chirality is a critical feature in drug development, as different enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological activities and metabolic profiles. The molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis or chiral resolution is performed.[6][7]
Below is a diagram illustrating the molecular structure and its key functional groups, highlighting the chiral center.
Caption: A typical analytical workflow for compound validation.
Spectroscopic Characterization Protocols
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Methodology:
-
Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands.
-
-
Expected Results:
-
N-H stretching (amine salt): Broad absorption in the 3300-2500 cm⁻¹ region.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
C=C aromatic ring stretching: Sharp peaks around 1600-1450 cm⁻¹.
-
C-N stretching: Bands in the 1250-1020 cm⁻¹ region.
-
C-Cl stretching: Strong absorption in the 850-550 cm⁻¹ region. [6] B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-
Objective: To determine the carbon-hydrogen framework and confirm the connectivity of atoms.
-
Methodology:
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected ¹H NMR Signals (qualitative):
-
Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, exhibiting complex splitting patterns due to coupling. The protons on the 4-chlorophenyl ring will show a characteristic AA'BB' system.
-
Benzylic Proton (-CH-): A singlet or multiplet around δ 5.0-5.5 ppm.
-
Amine Protons (-NH₃⁺): A broad signal, the chemical shift of which is highly dependent on concentration and solvent.
-
-
Expected ¹³C NMR Signals (qualitative):
-
Aromatic Carbons: Multiple signals in the δ 120-145 ppm range. The carbon attached to the chlorine will be shifted accordingly.
-
Benzylic Carbon (-CH-): A signal in the δ 55-65 ppm range.
-
C. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the free base and analyze fragmentation patterns.
-
Methodology:
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Results:
-
The primary observation will be the molecular ion peak [M+H]⁺ for the free amine, corresponding to a mass of approximately 218.07 g/mol .
-
The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be visible in the molecular ion peak, providing definitive evidence of a single chlorine atom in the structure.
-
A common fragmentation pathway involves the loss of the amino group, leading to a significant fragment ion. [1]
-
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and quantify any related impurities, including positional isomers.
-
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed method can separate the main compound from starting materials, by-products, and degradation products. [8]* Exemplary Protocol:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm). [8] 2. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Synthetic Considerations
(4-Chlorophenyl)(phenyl)methanamine is typically synthesized from 4-chlorobenzophenone. A common laboratory and industrial-scale synthesis involves a two-step process.
Caption: Generalized synthesis route from 4-chlorobenzophenone.
-
Reduction: The ketone group of 4-chlorobenzophenone is reduced to a secondary alcohol (4-chlorobenzhydrol) using a reducing agent like sodium borohydride (NaBH₄). [1]2. Chlorination & Amination: The resulting alcohol is often converted to a more reactive intermediate, such as 4-chlorobenzhydryl chloride, by treatment with concentrated hydrochloric acid. This intermediate can then be reacted with an amine source (like ammonia or piperazine for derivatives like cetirizine) to yield the final product. [1]
Conclusion and Application in Drug Development
The molecular structure of (4-Chlorophenyl)(phenyl)methanamine hydrochloride is a cornerstone of its chemical identity and utility. Its key features—the diaryl-methane core, the specific chlorine substitution pattern, and the chiral center—all play critical roles in its function as a pharmaceutical intermediate. A rigorous, multi-faceted analytical approach combining spectroscopy and chromatography is non-negotiable for ensuring its structural integrity and purity. The insights gained from studying this well-documented analog provide a robust blueprint for researchers and drug development professionals when investigating less common isomers or designing new molecules based on this valuable scaffold.
References
-
(4-Chlorophenyl)(phenyl)methanamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. (2024). Rasayan Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. Retrieved January 23, 2026, from [Link]
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- 5. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7 [chemicalbook.com]
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[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. This compound serves as a valuable intermediate in medicinal chemistry and drug development. The presented synthesis is a multi-step process commencing with commercially available starting materials. The core of the strategy involves two powerful and widely adopted transformations in modern organic chemistry: a Palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl framework, followed by a reductive amination to install the methylamine functional group. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process validation checkpoints to ensure reproducibility and high purity of the final product.
Introduction and Strategic Overview
This compound is a bifunctional organic molecule featuring a 2-chlorinated biphenyl scaffold and a primary aminomethyl group. Its structure makes it a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry where such scaffolds are common.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, such as aqueous solubility.[1]
The synthetic strategy detailed herein is designed for efficiency, scalability, and high fidelity, relying on well-understood and reliable chemical reactions. The pathway can be logically segmented into three primary stages:
-
C-C Bond Formation: Construction of the 4-(2-chlorophenyl)benzaldehyde intermediate via a Suzuki-Miyaura cross-coupling reaction.
-
C-N Bond Formation: Conversion of the aldehyde to the target amine via reductive amination.
-
Salt Formation: Conversion of the free amine to its stable hydrochloride salt.
This approach is predicated on the high functional group tolerance of the chosen reactions, minimizing the need for protecting group chemistry and thus improving overall process efficiency.
Retrosynthetic Analysis
A logical retrosynthetic analysis dictates the strategic disconnection of the target molecule to identify readily available starting materials. The primary disconnections are at the C-N bond of the amine and the C-C bond of the biphenyl system.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Pathway: Principles and Protocols
The forward synthesis follows the path identified in the retrosynthetic analysis. Each step is designed to be high-yielding and produce intermediates that can be readily purified.
Caption: Overall synthetic pathway for the target hydrochloride salt.
Step 1: Synthesis of 4-(2-Chlorophenyl)benzaldehyde via Suzuki-Miyaura Coupling
Principle and Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[2] It utilizes a palladium catalyst to couple an organoboron species with an organohalide.[2][3] This reaction is renowned for its mild conditions and exceptional tolerance of a wide array of functional groups, including the aldehyde moiety present in our substrate, which remains unaffected.[4] The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Experimental Protocol:
-
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), 2-chlorophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1:1 mixture of Toluene/Ethanol/Water as the solvent system. The multiphasic system is crucial for dissolving both the organic substrates and the inorganic base.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the mixture under a positive pressure of nitrogen.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 4-bromobenzaldehyde is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and saturated brine solution (1x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 4-(2-chlorophenyl)benzaldehyde as a solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 80-95%.
Step 2: Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine via Reductive Amination
Principle and Rationale: Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[5][6] The process involves two key events: the initial reaction between the aldehyde and methylamine to form a Schiff base (imine) intermediate, followed by the in-situ reduction of this imine to the corresponding amine.[5][6] A stepwise procedure where the imine is formed first before the addition of the reducing agent can prevent the undesired reduction of the starting aldehyde and avoid dialkylation, which can be a problem with direct alkylation methods.[6][7] Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent suitable for this transformation once the imine has formed.[8]
Experimental Protocol:
-
Imine Formation:
-
Dissolve 4-(2-chlorophenyl)benzaldehyde (1.0 eq) from Step 1 in methanol (MeOH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of methylamine (40% w/w, 2.0-3.0 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 2-3 hours to ensure complete formation of the imine intermediate.
-
-
Reduction:
-
Re-cool the mixture to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, carefully controlling the temperature to keep it below 10 °C to manage the exothermic reaction and hydrogen evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the imine.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C to decompose excess NaBH₄.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield [4-(2-chlorophenyl)phenyl]methylamine as a crude oil or solid, which is often of sufficient purity for the next step. If necessary, it can be purified by chromatography.
Step 3: Formation of this compound
Principle and Rationale: The final step is a straightforward acid-base reaction. Converting the free amine, which may be an oil and susceptible to air oxidation, into its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store.[1] This is standard practice in pharmaceutical chemistry.
Experimental Protocol:
-
Dissolution: Dissolve the crude or purified free amine from Step 2 in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or ethyl acetate.
-
Precipitation: Cool the solution to 0 °C. While stirring, add a 2M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Isolation: Continue stirring the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield this compound as a white to off-white solid.
Final Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis to confirm its structure and purity.
Reagent and Workflow Summary
Key Reagents Table
| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1122-91-4 | Starting Material |
| 2-Chlorophenylboronic Acid | C₆H₆BClO₂ | 156.38 | 16419-60-6 | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | Base |
| Methylamine (40% aq.) | CH₅N | 31.06 | 74-89-5 | Amine Source |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Reducing Agent |
| Hydrogen Chloride | HCl | 36.46 | 7647-01-0 | Salt Formation |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
References
- Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers. Benchchem.
- Show how to synthesize the following amines
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.
- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE. wiki.
- Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Organoborane coupling reactions (Suzuki coupling).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Reductive Amination - Common Conditions.
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- 1. guidechem.com [guidechem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Charting the Unexplored: A Technical Guide to the Biological Investigation of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Abstract
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride represents a novel chemical entity with a biphenylmethylamine scaffold, a structure of interest in medicinal chemistry. While specific biological data for this compound is not currently available in the public domain, its structural motifs, particularly the presence of a chlorophenyl group, suggest potential interactions with biological systems. This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound. It is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico predictions to in vitro screening and preliminary in vivo evaluation. The methodologies and experimental protocols detailed herein are designed to elucidate the compound's pharmacological profile, identify potential therapeutic targets, and assess its preliminary safety.
Introduction: Unveiling a Candidate Molecule
The compound this compound possesses a unique chemical architecture, combining a flexible methylamine side chain with a more rigid biphenyl core. The presence of a chlorine atom on one of the phenyl rings is a common feature in many pharmaceuticals, often influencing metabolic stability and binding affinity.[1][2] The biphenylmethylamine framework is a privileged scaffold found in a variety of biologically active compounds, suggesting that this novel molecule could exhibit interesting pharmacological properties. Given the structural similarities to precursors of antihistamines and psychoactive substances, a thorough investigation into its biological effects is warranted.
This document outlines a logical, multi-tiered approach to systematically characterize the biological activity of this compound. The proposed workflow is designed to be a self-validating system, with each stage of investigation building upon the data from the preceding one.
Tier 1: In Silico Profiling - The Predictive Foundation
Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide valuable insights into the potential biological activities and liabilities of this compound.
Physicochemical and ADMET Prediction
A critical first step is to model the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational tools can predict parameters such as:
-
Solubility: Essential for designing in vitro assays and potential formulation.
-
Lipophilicity (LogP): A key determinant of membrane permeability and potential for non-specific binding.
-
Blood-Brain Barrier (BBB) Penetration: Crucial for assessing potential central nervous system (CNS) effects.
-
Potential for hERG Inhibition: An early flag for cardiotoxicity risk.
-
Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential for drug-drug interactions and metabolic fate.
Table 1: Key In Silico Predictions for this compound
| Property | Predicted Value | Implication for Biological Testing |
| Molecular Weight | 254.16 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| cLogP | 3.5 - 4.5 (estimated) | Moderate to high lipophilicity; suggests good membrane permeability but may also indicate potential for non-specific binding. |
| Aqueous Solubility | Low to moderate (estimated) | May require solubilizing agents (e.g., DMSO) for in vitro assays. |
| BBB Permeability | Likely to cross BBB | Warrants investigation into CNS-related activities. |
| hERG Inhibition | Possible | Prioritize early in vitro hERG liability testing. |
| CYP Inhibition | Potential for inhibition of CYP2D6/3A4 | Requires experimental confirmation. |
Target Prediction and Pathway Analysis
Based on its structural similarity to known bioactive molecules, computational tools can predict potential protein targets. These predictions can be based on ligand-based approaches (comparing to databases of known ligands) or structure-based methods (docking into known protein structures).
dot
Caption: In Silico Target Prediction Workflow.
Tier 2: In Vitro Screening - From Prediction to Biological Effect
The in silico predictions guide the design of a targeted in vitro screening cascade to identify and validate the biological activity of this compound.
Primary Target Screening
Based on the target prediction, a broad panel of binding and functional assays should be conducted. A fee-for-service screening at a contract research organization (CRO) is an efficient way to achieve this.
Table 2: Recommended Primary In Vitro Screening Panel
| Target Class | Specific Targets | Assay Type | Rationale |
| GPCRs | Histamine H1, Serotonin (5-HT) subtypes, Dopamine subtypes, Adrenergic subtypes | Radioligand Binding, Functional (e.g., Calcium flux, cAMP) | Structural similarity to antihistamines and CNS-active drugs. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Electrophysiology (Patch-clamp) | Assess potential cardiotoxicity and neuroactivity. |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B) | Enzyme inhibition assay | Potential for antidepressant-like activity. |
| Transporters | SERT, DAT, NET | Radioligand uptake inhibition | Common targets for CNS-active compounds. |
Detailed Protocol: Radioligand Binding Assay for Histamine H1 Receptor
This protocol provides a standardized method to determine the binding affinity of this compound for the human Histamine H1 receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human Histamine H1 receptor.
-
[³H]-Pyrilamine (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Non-specific binding control: 10 µM Mepyramine.
-
Test compound: this compound, stock solution in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.
-
Add 50 µL of [³H]-Pyrilamine (final concentration ~1 nM) to all wells.
-
Add 100 µL of the H1 receptor-containing membranes (final concentration ~10 µg protein/well).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Harvest the plate contents onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Secondary and Functional Assays
Compounds that show significant activity in primary binding assays should be further evaluated in functional assays to determine their mode of action (agonist, antagonist, or inverse agonist).
dot
Caption: Decision tree for functional assay characterization.
Tier 3: In Vivo Pharmacology and Safety - The Whole Organism Response
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacological effects and safety profile in a whole organism.
Preliminary Pharmacokinetic (PK) Assessment
A pilot PK study in rodents (e.g., mice or rats) is essential to determine the compound's half-life, bioavailability, and brain penetration. This information is crucial for designing subsequent pharmacodynamic studies.
In Vivo Models for Predicted Activities
Based on the in vitro profile, select appropriate in vivo models. For instance, if the compound shows potent antihistamine activity, a histamine-induced paw edema model could be employed. If it displays affinity for CNS targets, behavioral models such as the open field test (for general activity) or the forced swim test (for potential antidepressant effects) would be relevant.
Acute Toxicity Study
An acute toxicity study in rodents is necessary to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This is typically done through a dose-escalation study.
dot
Caption: In vivo evaluation workflow.
Conclusion: A Path Forward
While the biological activity of this compound remains to be experimentally determined, its chemical structure provides a compelling rationale for a systematic investigation. The multi-tiered approach outlined in this guide, from in silico prediction to in vivo validation, offers a robust framework for elucidating its pharmacological profile. The insights gained from such studies will be crucial in determining the potential of this novel compound as a research tool or a starting point for drug discovery programs.
References
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Fang, W.-Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H.-L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153. [Link]
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Kim, Y., Lee, S., & Cheong, J. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196–205. [Link]
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Leach, A. R. (2005). Structure Activity Relationships. In An Introduction to Chemoinformatics. Drug Design Org. [Link]
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Fang, W.-Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H.-L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. [Link]
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Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]
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Williams, D. K., Chen, X.-T., Tarby, C., Kaltenbach, R., Cai, Z.-W., Tokarski, J. S., An, Y., Sack, J. S., Wautlet, B., Gullo-Brown, J., Henley, B. J., Jeyaseelan, R., Kellar, K., Manne, V., Trainor, G. L., Lombardo, L. J., Fargnoli, J., & Borzilleri, R. M. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2998–3002. [Link]
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Kim, Y., Lee, S., & Cheong, J. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 196-205. [Link]
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Unveiling the Enigmatic Mechanism of Action: A Technical Guide to [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride represents a fascinating, albeit under-characterized, chemical entity within the broader class of biphenylmethylamines. While its explicit mechanism of action is not extensively documented in publicly available literature, its structural motifs are present in a variety of centrally active therapeutic agents. This technical guide synthesizes available data on structurally related compounds to propose a putative mechanism of action for this compound. We will delve into a hypothesized engagement with monoamine transporters, supported by structural analogies to known antidepressants and antihistamines with central nervous system activity. This document will further outline a comprehensive, multi-tiered experimental strategy designed to rigorously test this hypothesis, providing a roadmap for future research and development endeavors.
Introduction: Deconstructing the Molecule
This compound is a biphenylmethylamine derivative characterized by a methylamine group attached to a biphenyl core. A key structural feature is the chlorine atom positioned at the 2-position of one of the phenyl rings. This substitution induces a non-planar conformation of the biphenyl system, a critical determinant of its interaction with biological targets. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmacological studies.
While direct pharmacological data is scarce, this compound is recognized as a versatile intermediate in the synthesis of bioactive molecules, particularly in the realms of antihistamines and antidepressants.[1] This industrial application provides a foundational clue, suggesting that the core structure of this compound possesses inherent properties that make it a suitable scaffold for molecules targeting the central nervous system (CNS).
A Proposed Mechanism of Action: In the Footsteps of its Kin
Based on its structural similarity to known CNS-active agents, we hypothesize that this compound primarily functions as a monoamine reuptake inhibitor , with a potential selectivity profile for the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).
Several lines of reasoning support this hypothesis:
-
Structural Analogy to Antidepressants: The biphenylmethylamine core is a recognized pharmacophore in a number of antidepressant drugs that act by blocking the reuptake of serotonin and norepinephrine. For instance, the design of some SERT inhibitors has been based on a diarylpyrrole scaffold, which shares spatial and electronic similarities with the biphenyl core.[2]
-
Antihistamine Synthesis Precursor: The use of structurally similar compounds as intermediates for antihistamines like cetirizine, clocinizine, and chlorcyclizine is noteworthy.[3][4][5] Many first-generation antihistamines exhibit significant CNS side effects, including sedation, which are often attributed to off-target interactions with neurotransmitter systems, including monoamine transporters.
-
Influence of Halogen Substitution: The presence of a chlorine atom on the biphenyl ring system is a common feature in many CNS drugs. Halogenation can significantly alter the electronic properties and lipophilicity of a molecule, influencing its ability to cross the blood-brain barrier and its binding affinity for specific receptors or transporters.[6]
This proposed mechanism positions this compound as a potential modulator of serotonergic and/or noradrenergic neurotransmission. Inhibition of SERT and/or NET would lead to an increase in the synaptic concentration of these neurotransmitters, a well-established mechanism for antidepressant and anxiolytic effects.
Visualizing the Hypothesis: A Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound at a monoaminergic synapse.
Caption: Proposed mechanism of this compound at the synapse.
A Framework for Validation: Experimental Protocols
To rigorously test our hypothesis, a phased experimental approach is essential. The following protocols provide a self-validating system to elucidate the true mechanism of action.
Phase 1: In Vitro Target Engagement and Selectivity Profiling
Objective: To determine the binding affinity and functional activity of this compound at key monoamine transporters and a panel of CNS receptors.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection:
-
Primary Targets: Human serotonin transporter (hSERT), human norepinephrine transporter (hNET), human dopamine transporter (hDAT).
-
Secondary (Selectivity) Panel: A broad panel of CNS receptors including, but not limited to, histamine H1, dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.
-
-
Membrane Preparation:
-
Utilize commercially available cell lines stably expressing the human transporters and receptors of interest (e.g., HEK293 or CHO cells).
-
Prepare crude membrane fractions by homogenization and differential centrifugation.
-
-
Assay Conditions:
-
Incubate membrane preparations with a specific radioligand for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
Incubate to equilibrium at the appropriate temperature.
-
-
Data Acquisition and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from competition binding curves using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Expected Outcome: This will provide quantitative data on the binding affinity of the compound for each target, establishing its primary binding sites and selectivity profile.
Table 1: Hypothetical Binding Affinity Data
| Target | Radioligand | Ki (nM) of Test Compound |
| hSERT | [³H]citalopram | 15 |
| hNET | [³H]nisoxetine | 50 |
| hDAT | [³H]WIN 35,428 | >1000 |
| hH1 | [³H]pyrilamine | 250 |
| hD2 | [³H]spiperone | >1000 |
| h5-HT2A | [³H]ketanserin | 800 |
Phase 2: Functional Assessment of Transporter Inhibition
Objective: To confirm that binding to monoamine transporters translates into functional inhibition of neurotransmitter uptake.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
-
Cell Culture:
-
Use cell lines stably expressing hSERT, hNET, or hDAT.
-
-
Assay Procedure:
-
Pre-incubate cells with varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).
-
Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]NE for NET).
-
Incubate for a short period to allow for transporter-mediated uptake.
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC50 value for the inhibition of neurotransmitter uptake.
-
Expected Outcome: This assay will confirm the functional consequence of binding to the transporters and provide a measure of the compound's potency as a reuptake inhibitor.
Phase 3: In Vivo Target Engagement and Behavioral Phenotyping
Objective: To determine if the in vitro activity translates to in vivo target engagement and elicits behavioral effects consistent with the proposed mechanism.
Experimental Protocol: Animal Models of Depression and Anxiety
-
Model Selection:
-
For antidepressant-like activity: Forced Swim Test (FST) or Tail Suspension Test (TST) in mice.
-
For anxiolytic-like activity: Elevated Plus Maze (EPM) or Open Field Test (OFT) in rats or mice.
-
-
Drug Administration:
-
Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
-
Behavioral Assessment:
-
In the FST and TST, measure the duration of immobility. A reduction in immobility is indicative of an antidepressant-like effect.
-
In the EPM, measure the time spent in the open arms. An increase in open arm exploration suggests an anxiolytic effect.
-
The OFT can be used to assess general locomotor activity to rule out confounding motor effects.
-
-
Data Analysis:
-
Compare the behavioral parameters of the drug-treated groups to a vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA).
-
Expected Outcome: Positive results in these models would provide in vivo evidence supporting the hypothesized antidepressant or anxiolytic properties of the compound.
Concluding Remarks and Future Directions
The available evidence, though indirect, strongly suggests that this compound warrants investigation as a potential monoamine reuptake inhibitor. Its structural characteristics, coupled with its use as a precursor for CNS-active drugs, provide a compelling rationale for the proposed mechanism of action. The experimental framework outlined in this guide offers a clear and robust pathway to elucidate its pharmacological profile.
Future research should not only focus on confirming the primary mechanism but also on exploring potential secondary pharmacology. A comprehensive understanding of its structure-activity relationship, through the synthesis and testing of analogs, could lead to the development of novel therapeutic agents with improved potency and selectivity. The journey to fully understand the therapeutic potential of this compound begins with a rigorous and systematic exploration of its fundamental mechanism of action.
References
-
(4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7 wiki. (n.d.). LookChem. Retrieved January 23, 2026, from [Link]
-
McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 33(2-3), 271–283. [Link]
-
Reddy, K. L., et al. (2007). Efficient synthesis of antihistamines clocinizine and chlorcyclizine. ResearchGate. [Link]
-
Anto, S., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. PubMed Central. [Link]
- Narsaiah, A. V. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology, 1(2), 735-738.
- Patel, K. M., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 7(4), 1338-1344.
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An In-Depth Technical Guide to Investigating the Therapeutic Potential of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
A Senior Application Scientist's Perspective on Target Identification and Validation
Introduction
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is a biphenyl methylamine derivative with a chemical structure that suggests potential interactions with multiple biological targets. As a research chemical, its primary applications have been as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[1][2] The core structure, featuring a 2-chlorobiphenyl group linked to a methylamine, provides a compelling starting point for a target identification and validation campaign. This guide offers a comprehensive, technically-grounded framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized targets based on structural analogy to known pharmacologically active agents and provide detailed, actionable protocols for their validation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H12ClN·HCl | [1] |
| Molecular Weight | 254.16 g/mol | [1] |
| Appearance | Off-white to light yellow solid/powder | [1][2] |
| CAS Number | 518357-42-1 | [1] |
Part 1: Primary Hypothesized Therapeutic Targets: Monoamine Transporters
The benzylamine scaffold is a well-established pharmacophore in drugs targeting the central nervous system, particularly as inhibitors of monoamine transporters.[3] These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a cornerstone of treatment for depression, anxiety, and ADHD.[4][5][6] The structural similarity of this compound to known monoamine reuptake inhibitors makes these transporters a primary avenue of investigation.
Rationale for Monoamine Transporter Interaction
The core structure of the compound, with an aromatic ring system separated from an amine group by a flexible linker, is a classic motif for interaction with monoamine transporters.[3] The biphenyl group can engage in hydrophobic and π-π stacking interactions within the transporter's binding pocket, while the protonated amine can form a critical ionic bond with an acidic residue, such as a conserved aspartate in the transmembrane domains of these transporters. The 2-chloro substituent may influence the conformational preference of the biphenyl rings, potentially conferring selectivity for one transporter over the others.
Proposed Signaling Pathway and Mechanism of Action
Inhibition of monoamine transporters by this compound would lead to an increase in the extracellular concentration of the respective neurotransmitters (serotonin, norepinephrine, or dopamine). This enhanced neurotransmitter availability in the synapse would, in turn, lead to prolonged activation of postsynaptic receptors, initiating downstream signaling cascades that are thought to underlie the therapeutic effects of antidepressants and other CNS-active drugs.[7]
Caption: Proposed mechanism of action via monoamine transporter inhibition.
Experimental Validation Protocols
This initial screen will determine if the compound binds to SERT, NET, and DAT.
Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human recombinant SERT, NET, or DAT.
-
Radioligand Selection:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Assay Buffer: Prepare appropriate binding buffers for each transporter (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes, the respective radioligand at a concentration near its Kd, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
For non-specific binding determination, use a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).
-
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., room temperature for 60 minutes).
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
These functional assays will determine if the compound inhibits the activity of the transporters.
Objective: To determine the functional potency (IC50) of the compound in inhibiting the uptake of [³H]serotonin, [³H]norepinephrine, and [³H]dopamine.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human SERT, NET, or DAT. Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES buffer and pre-incubate with a range of concentrations of the test compound for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) at a concentration near its Km and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Proposed mechanism of action via histamine receptor antagonism.
Experimental Validation Protocols
Objective: To determine the binding affinity (Ki) of the compound for human H1, H2, and H3 receptors.
Methodology:
-
Membrane Preparation: Use commercially available membranes from cells expressing recombinant human H1, H2, or H3 receptors.
-
Radioligand Selection:
-
H1: [³H]Pyrilamine
-
H2: [³H]Tiotidine
-
H3: [³H]N-α-methylhistamine
-
-
Assay Procedure: Follow a similar competition binding protocol as described for the monoamine transporters, using appropriate buffers and known antagonists (e.g., diphenhydramine for H1, cimetidine for H2, thioperamide for H3) for non-specific binding determination.
-
Data Analysis: Calculate Ki values from the IC50s using the Cheng-Prusoff equation.
Objective: To determine if the compound acts as an antagonist (or inverse agonist) at histamine receptors.
Methodology:
-
H1 Receptor (Calcium Mobilization Assay):
-
Use CHO or HEK293 cells expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with histamine at its EC80 concentration.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
An antagonist will cause a concentration-dependent inhibition of the histamine-induced calcium signal.
-
-
H2 and H3 Receptors (cAMP Assay):
-
Use cells expressing the human H2 or H3 receptor.
-
For H2 (Gs-coupled), pre-incubate with the test compound, then stimulate with histamine and measure the increase in cAMP levels (e.g., using a LANCE or HTRF assay).
-
For H3 (Gi-coupled), pre-incubate with the test compound, then stimulate with forskolin to increase cAMP, and co-stimulate with histamine to measure the inhibition of the forskolin response. An H3 antagonist will block the histamine-induced decrease in cAMP.
-
Determine the IC50 of the compound's antagonistic activity.
-
Part 3: Secondary and Exploratory Therapeutic Targets
Based on the structural motifs, other potential targets warrant consideration, although they may be of lower initial priority.
Monoamine Oxidases (MAO-A and MAO-B)
Monoamine oxidases are enzymes that metabolize monoamine neurotransmitters. [8]While the subject compound does not have a classic MAO inhibitor structure, some inhibitors do contain aromatic moieties. [] Validation Protocol: MAO Enzyme Inhibition Assay
-
Objective: To determine if the compound inhibits MAO-A or MAO-B activity.
-
Methodology: Use a commercially available MAO-Glo™ Assay kit (Promega) which provides recombinant human MAO-A and MAO-B and a luminogenic substrate. The assay measures the light produced by the enzymatic reaction. A decrease in the luminescent signal in the presence of the compound indicates inhibition. Determine the IC50 for each enzyme.
Ryanodine Receptors
The 2-chlorobiphenyl moiety is structurally related to polychlorinated biphenyls (PCBs), which have been shown to modulate ryanodine receptors, intracellular calcium release channels. [10] Validation Protocol: [³H]Ryanodine Binding Assay
-
Objective: To assess the compound's ability to modulate ryanodine binding to its receptor.
-
Methodology: Use sarcoplasmic reticulum vesicles prepared from skeletal or cardiac muscle. Incubate the vesicles with [³H]ryanodine in the presence and absence of various concentrations of the test compound. Measure changes in radioligand binding via scintillation counting. Both enhancement and inhibition of binding should be assessed.
Conclusion
This compound presents a promising scaffold for the discovery of novel therapeutics, particularly for neurological disorders. Its structural features strongly suggest a potential interaction with monoamine transporters and histamine receptors. The experimental framework outlined in this guide provides a systematic and robust approach to identify and validate these primary targets. By employing a combination of in-vitro binding and functional assays, researchers can efficiently determine the compound's pharmacological profile and guide further optimization and in-vivo studies. This structured approach, grounded in established principles of medicinal chemistry and pharmacology, will be instrumental in unlocking the full therapeutic potential of this and related chemical entities.
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Zhong, H., & Minneman, K. P. (2005). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 312(2), 415-423. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Retrieved from [Link]
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Ganju, L., & Singh, R. (1982). Potential histamine H2-receptor antagonists. 4. Benzylhistamines. Journal of Medicinal Chemistry, 25(7), 844–847. Retrieved from [Link]
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Pessah, I. N., Hansen, L. G., & Albertson, T. E. (1999). Polychlorinated biphenyls as modulators of ryanodine receptors. Neurotoxicology, 20(2-3), 307–317. Retrieved from [Link]
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Yang, J., Yan, Y., & Chen, Z. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 10(12), 1505–1525. Retrieved from [Link]
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Wikipedia contributors. (2024, December 18). H2 receptor antagonist. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Merk, D., Gabler, M., Flesch, D., Steinhilber, D., & Schubert-Zsilavecz, M. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9414–9420. Retrieved from [Link]
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Letavic, M. A., et al. (2010). Exploration of Structure-Activity Relationships for Dual Serotonin Transporter Reuptake Inhibitors-Histamine H3 Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(5), 209–213. Retrieved from [Link]
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Wikipedia contributors. (2024, November 28). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Tipton, K. F., & Youdim, M. B. H. (Eds.). (2017). Monoamine Oxidase Inhibitors in Neurological Diseases. Springer. Retrieved from [Link]
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Schlessinger, A., Geier, E. G., Fan, H., Irwin, J. J., Shoichet, B. K., Giacomini, K. M., & Sali, A. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 15810-15815. Retrieved from [Link]
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Hasenhuetl, P. S., Schicker, K., Koenig, X., & Sitte, H. H. (2023). A mechanism of uncompetitive inhibition of the serotonin transporter. eLife, 12, e84183. Retrieved from [Link]
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Pletscher, A. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(6), 562–567. Retrieved from [Link]
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Letavic, M. A., et al. (2007). Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4799–4803. Retrieved from [Link]
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Eastgate, M. D., et al. (2023). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Letters, 25(1), 1–6. Retrieved from [Link]
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An In-Depth Technical Guide to the Purity Analysis of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purity analysis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride, a key intermediate in pharmaceutical development. Adhering to the highest standards of scientific integrity, this document details the strategic rationale and practical execution of analytical methodologies essential for ensuring the quality, safety, and efficacy of the final drug product. The guide is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights into impurity profiling, method development, and validation, all grounded in authoritative regulatory guidelines from the ICH, USP, and Ph. Eur.
Introduction: The Criticality of Purity
This compound is a bi-aryl amine derivative whose structural motif is of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric but a critical determinant of safety and efficacy. Impurities, even at trace levels, can exhibit undesirable pharmacological or toxicological activity, impact the stability of the drug substance, and affect the manufacturability of the final dosage form.
This guide eschews a generic template, instead presenting a holistic and logical workflow tailored to the specific chemical nature of this compound. The described protocols are designed as self-validating systems, ensuring robust and reliable data that meet stringent regulatory expectations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [4-(2-Chlorophenyl)phenyl]methanamine hydrochloride |
| Molecular Formula | C₁₃H₁₃Cl₂N |
| Molecular Weight | 266.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in methanol |
Impurity Profiling: A Synthesis-Driven Approach
A robust purity analysis begins with a thorough understanding of potential impurities. Guided by the International Council for Harmonisation (ICH) Q3A(R2) guideline, impurities are classified into organic, inorganic, and residual solvents.[1][2] A hypothetical, yet chemically sound, synthetic route is the most effective tool for predicting potential process-related organic impurities.
A common strategy for synthesizing the biphenyl core is the Suzuki coupling reaction, followed by functional group transformations to introduce the aminomethyl moiety.
Caption: Plausible synthetic route for the target compound.
Based on this pathway, a profile of potential impurities can be constructed.
Table 2: Potential Process-Related Impurities
| Impurity Type | Potential Structure/Identity | Rationale / Source |
| Starting Materials | 2-Chlorophenylboronic acid, 4-Bromobenzonitrile | Incomplete reaction in Step 1. |
| Intermediates | 4'-(2-Chlorophenyl)biphenyl-4-carbonitrile | Incomplete reduction in Step 2. |
| By-products | Biphenyl, 4,4'-Biphenyldicarbonitrile | Homocoupling of starting materials during Suzuki reaction. |
| Reagents/Catalysts | Palladium (Pd) | Residual catalyst from Step 1.[3] |
| Degradation Products | [4-(2-Chlorophenyl)phenyl]methanol | Potential hydrolysis of an intermediate or oxidation of the final product. |
Comprehensive Analytical Workflow
A multi-faceted approach is required to assess all aspects of purity. The core of this strategy involves a stability-indicating HPLC method for assay and related substances, complemented by specific tests for water content and inorganic impurities.
Caption: Integrated analytical workflow for purity determination.
Chromatographic Purity and Assay by RP-HPLC
The cornerstone of purity analysis is a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the main component from all potential process-related impurities and degradation products.
Causality behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its versatility and proven ability to retain and separate aromatic compounds like biphenyl derivatives.[4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is necessary to elute both polar and non-polar impurities within a reasonable runtime. A phosphate buffer provides pH control to ensure consistent ionization state and retention of the amine, while a low UV cutoff is critical for sensitive detection.
-
Detection: The biphenyl chromophore exhibits strong UV absorbance. A wavelength of approximately 220-254 nm is typically a good starting point for sensitive detection of the API and related aromatic impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and provide spectral information for impurity identification.
Experimental Protocol: RP-HPLC for Assay and Related Substances
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: PDA at 225 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-41 min: 80% to 20% B
-
41-50 min: 20% B (equilibration)
-
-
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Test Solution (for Assay & Impurities): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
These criteria are based on general expectations outlined in pharmacopeias like the USP and Ph. Eur.[6][7]
-
Analysis of Inorganic Impurities: Residue on Ignition (Sulfated Ash)
This test quantifies the total amount of inorganic matter in the sample. It is a crucial measure of inorganic impurities that may originate from catalysts, inorganic reagents, or processing equipment. The procedure is based on the authoritative method described in USP General Chapter <281>.[8][9]
Experimental Protocol: Residue on Ignition (USP <281>)
-
Weigh accurately 1.0 to 2.0 g of the substance into a suitable tared crucible (e.g., platinum or silica).
-
Moisten the sample with a few drops of concentrated sulfuric acid.
-
Heat gently over a flame or on a hot plate until the substance is thoroughly charred.
-
Cool, then moisten the residue with 1 mL of concentrated sulfuric acid.
-
Heat gently until white fumes are no longer evolved.
-
Ignite in a muffle furnace at 600 ± 50 °C until all carbon is consumed.
-
Cool the crucible in a desiccator, weigh accurately, and calculate the percentage of residue.
-
If the result exceeds the specified limit, repeat the moistening, heating, and ignition until two consecutive weighings do not differ by more than 0.5 mg.
Water Content Determination: Karl Fischer Titration
Water content is a critical parameter as it can affect the stability, degradation pathways, and calculated potency of the API. Karl Fischer titration is the gold standard for water determination in pharmaceuticals due to its accuracy, precision, and specificity for water.[10][11][12]
Experimental Protocol: Volumetric Karl Fischer Titration (USP <921>)
-
Apparatus: An automatic volumetric Karl Fischer titrator.
-
Reagent: Standardized Karl Fischer reagent.
-
Procedure:
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, electrometric endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh a quantity of the this compound sample and quickly add it to the vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water content (%) from the volume of reagent consumed and the weight of the sample.
-
Method Validation and System Trustworthiness
Every analytical protocol must be a self-validating system. The HPLC method, being the primary tool for purity and assay, must undergo rigorous validation in accordance with ICH Q2(R2) and USP <1225> guidelines to prove it is fit for its intended purpose.[13][14][15]
Table 3: Validation Parameters for the HPLC Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the API from impurities, degradants, and placebo components without interference. | Peak purity analysis (PDA), resolution > 2.0 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Assay: 80-120% of test concentration. Impurities: Reporting threshold to 120% of specification. |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for assay and impurities. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | RSD ≤ 1.0% for assay; RSD ≤ 10.0% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability criteria must be met under all varied conditions. |
Data Interpretation and Specification Setting
The final step is the synthesis of all analytical data into a cohesive purity statement.
-
Assay Calculation: The assay is calculated against a qualified reference standard. The result is typically reported on an "as is" basis and may also be calculated on an anhydrous basis by correcting for the water content determined by Karl Fischer titration.
-
Impurity Reporting: In line with ICH Q3A(R2), impurities should be reported at or above the reporting threshold (typically 0.05%).[1][16] Any impurity found above the identification threshold (typically 0.10%) must be structurally characterized. Any impurity exceeding the qualification threshold (typically 0.15%) must be qualified through toxicological studies or other justification.[1]
-
Overall Purity: The final purity is typically calculated by subtracting the sum of all related substances, water content, residue on ignition, and residual solvents from 100%.
Example Specification Table
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline powder |
| Assay (anhydrous basis) | 98.0% - 102.0% |
| Any Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
| Residual Solvents | Meets USP <467> requirements |
Conclusion
The purity analysis of this compound is a multi-dimensional task that demands a scientifically sound, risk-based approach. This guide has outlined a comprehensive strategy, from predicting potential impurities based on synthetic pathways to establishing and validating robust analytical methods. By integrating chromatographic techniques with specific tests for water and inorganic content, and grounding the entire process in authoritative pharmacopeial and regulatory standards, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the safety and efficacy of the resulting therapeutic agents.
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Murray, W. V., & Reid, J. A. (1993). Efficient Synthesis of 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole. The Journal of Organic Chemistry, 58(18), 5023–5024. [Link]
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United States Pharmacopeia. General Chapter <281> Residue on Ignition. USP-NF. [Link]
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European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. Ph. Eur.[Link]
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Singh, S., et al. (2014). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
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International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
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Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
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United States Pharmacopeia. General Chapter <1086> Impurities in Drug Substances and Drug Products. USP-NF. [Link]
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Kunalan, E., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. [Link]
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
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Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]
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EDQM. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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United States Pharmacopeia. (2016). <281> RESIDUE ON IGNITION. [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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United States Pharmacopeia. (2014). <1086> Impurities in Drug Substances and Drug Products. [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2022). FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. [Link]
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ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
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SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
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American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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The Emerging Potential of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride in Neurological Disorders: A Technical Guide for Drug Development
This technical guide provides an in-depth exploration of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride, a compound of interest for researchers and drug development professionals in the field of neurology. While direct research on this specific molecule is nascent, its structural motifs suggest a promising future in the modulation of neurological pathways. This document will synthesize available data, infer potential mechanisms of action based on its chemical structure, and outline a comprehensive framework for its investigation and development as a potential therapeutic agent for neurological disorders.
Compound Profile and Physicochemical Properties
This compound is a biphenylmethylamine derivative. The hydrochloride salt form enhances its stability and aqueous solubility, crucial properties for pharmaceutical development[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 28022-43-7 | [1] |
| Molecular Formula | C₁₃H₁₂ClN · HCl | [1] |
| Molecular Weight | 254.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| IUPAC Name | [4-(2-chlorophenyl)phenyl]methanamine;hydrochloride | [2] |
The presence of a biphenyl backbone and a methylamine group are key features that hint at its potential biological activity. Biphenyl structures are common in centrally active agents due to their ability to cross the blood-brain barrier, while the methylamine moiety is a classic pharmacophore in many neurotransmitter-like molecules.
Inferred Mechanism of Action: Targeting Monoamine Transporters
Given that compounds with similar structures are often developed as antidepressants and other psychotropic agents, a primary hypothesis is that this compound acts as a modulator of monoamine transporters[1][3]. Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission[4]. Dysregulation of these transporters is implicated in a wide range of neurological and psychiatric conditions, such as depression, anxiety, ADHD, and Parkinson's disease[3][5][6].
Diagram 1: Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of monoamine reuptake by this compound.
The 2-chloro substitution on one of the phenyl rings may confer selectivity for a specific monoamine transporter, a critical aspect for therapeutic development to minimize off-target effects.
Potential Therapeutic Applications in Neurological Disorders
Based on the putative mechanism of action, this compound could be investigated for a variety of neurological disorders.
-
Depressive and Anxiety Disorders: By potentially increasing the synaptic availability of serotonin and/or norepinephrine, this compound could exert antidepressant and anxiolytic effects[7].
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Modulation of dopamine and norepinephrine levels in the prefrontal cortex is a cornerstone of ADHD treatment[3].
-
Parkinson's Disease: While not a direct treatment, enhancing dopaminergic neurotransmission could offer symptomatic relief[3]. Research on related chlorophenyl compounds has shown neuroprotective effects in preclinical models of Parkinson's disease[8].
-
Neuropathic Pain: Some biphenyl derivatives have shown promise in models of sensory neuropathies, suggesting another potential avenue for investigation[9].
A Roadmap for Preclinical Development: A Step-by-Step Methodological Approach
To rigorously evaluate the therapeutic potential of this compound, a structured preclinical development plan is essential.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of the compound at the primary monoamine transporters.
Experimental Protocol: Radioligand Binding Assays
-
Preparation of Cell Membranes: Utilize cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).
-
Assay Conditions: Incubate cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of this compound.
-
Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
Data Analysis: Generate competition binding curves and calculate Ki values using non-linear regression.
Experimental Protocol: Synaptosomal Uptake Assays
-
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake Inhibition: Pre-incubate synaptosomes with varying concentrations of the test compound, followed by the addition of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).
-
Quantification: Measure the amount of radiolabeled monoamine taken up by the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of monoamine uptake.
Diagram 2: In Vitro Characterization Workflow
Caption: Workflow for determining the in vitro pharmacological profile of the compound.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effects on brain neurochemistry.
Experimental Protocol: In Vivo Microdialysis
-
Animal Model: Utilize freely moving rats or mice.
-
Surgical Implantation: Implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Compound Administration: Administer this compound systemically (e.g., intraperitoneally or orally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the concentrations of dopamine, serotonin, norepinephrine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Correlate the dose of the compound with changes in extracellular neurotransmitter levels.
Behavioral Pharmacology
Objective: To evaluate the efficacy of the compound in animal models of neurological disorders.
Table 2: Recommended Behavioral Models
| Neurological Disorder | Animal Model | Rationale |
| Depression | Forced Swim Test, Tail Suspension Test | Measures behavioral despair, a core symptom of depression. |
| Anxiety | Elevated Plus Maze, Open Field Test | Assesses anxiety-like behavior based on exploration patterns. |
| ADHD | Spontaneous Alternation in a Y-maze | Evaluates attention and working memory. |
| Parkinson's Disease | MPTP-induced model of dopamine depletion | Assesses motor deficits and neuroprotection. |
| Neuropathic Pain | Chronic Constriction Injury (CCI) model | Measures hypersensitivity to thermal and mechanical stimuli. |
Future Directions and Conclusion
The exploration of this compound is in its infancy. The structural similarity to known neuroactive compounds, particularly those targeting monoamine transporters, provides a strong rationale for its investigation in the context of neurological disorders. The proposed preclinical development pathway offers a robust framework for elucidating its mechanism of action, pharmacokinetic profile, and therapeutic efficacy. Should this compound demonstrate a favorable profile, it could represent a valuable new chemical entity for the treatment of a range of debilitating neurological conditions. Further research into its synthesis and the biological activities of its derivatives is warranted[10].
References
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Choi, D. K., et al. (2020). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928. [Link]
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Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640. [Link]
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Palkar, R., et al. (2017). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. Journal of Medicinal Chemistry, 60(17), 7295–7307. [Link]
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Poewe, W., et al. (2017). Parkinson's disease. Nature Reviews Disease Primers, 3, 17013. [Link]
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Neurochemicals, Behaviours and Psychiatric Perspectives of Neurological Diseases. (2018). Current Topics in Medicinal Chemistry, 18(15), 1294–1309. [Link]
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Chunduri Venkata Rao, et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2321-2326. [Link]
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Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13–25. [Link]
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[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Brain Plasma Membrane Monoamine Transporter in Health and Disease. (2021). Advances in Experimental Medicine and Biology, 1291, 135–151. [Link]
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Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
Abstract
This application note presents a detailed, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. This compound and its isomers are significant as intermediates in the synthesis of pharmaceuticals, including antihistamines.[1][2] Given the critical role of purity and concentration in drug development and manufacturing, a precise analytical method is paramount. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound belongs to a class of aromatic amines that are pivotal building blocks in medicinal chemistry.[1][3] The presence of a chlorinated biphenyl structure imparts specific physicochemical properties that necessitate a carefully optimized analytical method for its characterization and quantification. Impurities, particularly positional isomers, can arise during synthesis and may have different pharmacological or toxicological profiles.[4] Therefore, a highly selective and sensitive HPLC method is crucial for quality control, stability testing, and pharmacokinetic studies.
This document outlines a method developed based on the known chromatographic behavior of structurally related aromatic amines and chlorinated biphenyls.[5][6] The principles of reversed-phase chromatography are leveraged to achieve excellent separation and peak symmetry for this amine salt.
Physicochemical Properties of the Analyte
While specific experimental data for the 2-chloro isomer is not widely published, we can infer its properties from the closely related 4-chloro isomer, (4-Chlorophenyl)(phenyl)methanamine hydrochloride (CAS 28022-43-7), to guide method development.
| Property | Estimated Value/Characteristic | Rationale for HPLC Method |
| Molecular Formula | C₁₃H₁₃Cl₂N | The molecular structure informs the choice of a hydrophobic stationary phase. |
| Molecular Weight | ~254.15 g/mol [3] | Relevant for mass spectrometry detection and solution preparation. |
| pKa (predicted) | ~8.08 ± 0.10[2] | The basic nature of the amine necessitates an acidic mobile phase to ensure the analyte is in its protonated, more water-soluble form, leading to better peak shape and retention. |
| Solubility | Sparingly soluble in water, soluble in methanol.[1][4] | Methanol or acetonitrile are suitable solvents for stock solutions and as organic modifiers in the mobile phase. |
| UV Absorbance | Expected λmax ~220-230 nm and ~260-280 nm | The chlorinated biphenyl structure exhibits strong UV absorbance. The introduction of chlorine atoms ortho to the phenyl-phenyl bond can cause a hypsochromic (blue) shift of the main conjugation band.[7] A detection wavelength of 225 nm is chosen for high sensitivity. |
The Analytical Workflow
The overall process, from sample receipt to final data analysis, is designed to ensure accuracy and reproducibility.
Caption: A streamlined workflow for the HPLC analysis of this compound.
Detailed HPLC Method and Protocol
This method is designed for an isocratic elution, providing simplicity and robustness for routine analysis.
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | The method is broadly applicable. |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) | The hydrophobic C18 stationary phase provides excellent retention for the nonpolar biphenyl moiety of the analyte. |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (50:50, v/v) | Acetonitrile is a strong organic modifier providing good peak shape. 0.1% TFA acts as an ion-pairing agent and maintains a low pH (~2.5), ensuring the amine is protonated (-NH₃⁺). This suppresses silanol interactions, leading to symmetrical peaks and consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection Wavelength | 225 nm | Provides high sensitivity for the chlorinated aromatic structure.[7] A diode array detector (DAD) can be used to confirm peak purity. |
| Injection Volume | 10 µL | A typical injection volume for standard analytical methods. |
| Run Time | ~10 minutes | Sufficient for elution of the analyte and any potential early- or late-eluting impurities. |
Protocol: Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Measure 500 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Pour the acetonitrile into a 1 L solvent bottle.
-
Measure 500 mL of HPLC-grade water into the graduated cylinder.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water and mix.
-
Add the aqueous TFA solution to the acetonitrile in the solvent bottle.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser.
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
c) Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
-
Mix thoroughly. This solution should be prepared fresh daily.
d) Sample Preparation:
-
Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of the active ingredient into a 10 mL volumetric flask.
-
Follow steps 2-5 as described for the Standard Stock Solution preparation, using methanol as the solvent.
-
Filter an aliquot of this solution through a 0.45 µm syringe filter into an HPLC vial.
-
Perform a 1:10 dilution of the filtered solution with the mobile phase to achieve a final nominal concentration of 100 µg/mL.
System Suitability and Validation
To ensure the trustworthiness of the results, a system suitability test (SST) must be performed before any sample analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision and reproducibility of the system's performance. |
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Expected Results and Discussion
Under the proposed conditions, a sharp, symmetrical peak for this compound is expected to elute with a retention time of approximately 4-6 minutes. The exact retention time will depend on the specific C18 column used.
Rationale for Experimental Choices:
-
Reversed-Phase C18: The non-polar nature of the biphenyl structure has a strong affinity for the C18 stationary phase, making it the ideal choice for retention and separation from more polar impurities.
-
Acidic Mobile Phase: The primary amine group on the analyte is basic. At a pH well below its pKa (e.g., pH ~2.5 with 0.1% TFA), the amine will be fully protonated (R-NH₃⁺). This has two key benefits: it increases the analyte's polarity for appropriate retention and it minimizes interactions with residual acidic silanol groups on the silica-based column packing, which prevents peak tailing.
-
Isocratic Elution: For a quality control assay of a single primary component, an isocratic method is preferred over a gradient method due to its simplicity, robustness, and faster re-equilibration times between injections.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Column degradation. 2. pH of mobile phase too high. | 1. Replace the column with a new one. 2. Ensure the mobile phase is prepared correctly with 0.1% TFA. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure thorough mixing. 2. Use a column oven and ensure it is set to the correct temperature. 3. Check the pump for leaks and perform maintenance. |
| Low Peak Response | 1. Incorrect standard/sample concentration. 2. Detector lamp issue. | 1. Re-prepare solutions, verifying all weights and dilutions. 2. Check the detector lamp energy and replace if necessary. |
References
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LookChem. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7. [Link]
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Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. [Link]
- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride.
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PubChem. (4-Chlorophenyl)(phenyl)methanamine. [Link]
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PubChem. 2-Chlorobiphenyl. [Link]
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Hutzinger, O., Safe, S., & Zitko, V. (1972). The ultraviolet absorption spectra of some chlorinated biphenyls. International Journal of Environmental Analytical Chemistry, 2(2), 95-106. [Link]
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Angene Chemical. (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE(CAS# 28022-43-7 ). [Link]
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SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
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National Center for Biotechnology Information. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
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ResearchGate. UV-vis-NIR absorption spectra of 2 in CH 2 Cl 2 (solid line) and.... [Link]
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ResearchGate. Atropisomeric determination of chiral hydroxylated metabolites of polychlorinated biphenyls using HPLC-MS. [Link]
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National Center for Biotechnology Information. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. [Link]
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ResearchGate. (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). [Link]
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Fisher Scientific. Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. [Link]
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]
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science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]
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ResearchGate. UV-vis spectra of the compounds indicated in CH 2 Cl 2 , except.... [Link]
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Application Notes and Protocols for the Utilization of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride in Organic Synthesis
Foreword: Navigating the Landscape of Substituted Biphenylmethylamines
The substituted biphenylmethylamine scaffold is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents. While the para-substituted analogue, (4-chlorophenyl)phenylmethanamine, is extensively documented as a key precursor to the widely-used antihistamine Cetirizine[1][2], the ortho-substituted isomer, [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride, presents a more enigmatic profile in the available scientific literature. This document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this lesser-explored, yet potentially valuable, chemical entity.
Given the limited specific data for the ortho-isomer, this guide will draw upon established synthetic methodologies for structurally related compounds, including other chlorophenyl-substituted amines and biphenyl derivatives. The protocols and applications presented herein are therefore based on sound organic chemistry principles and analogous transformations, offering a robust starting point for laboratory investigation.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, commencing with a Grignard reaction between a suitable pyridinecarboxaldehyde and a chlorophenyl magnesium bromide, followed by oxidation and subsequent reduction of the resulting oxime. This methodology is adapted from a similar synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives[3].
Synthetic Pathway Overview
The proposed synthetic route is depicted in the workflow diagram below. This pathway offers a logical progression from commercially available starting materials to the target compound.
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Purity | Supplier |
| 2-Chlorophenylboronic acid | >98% | Sigma-Aldrich |
| 4-Bromobenzaldehyde | >98% | Sigma-Aldrich |
| Palladium(II) acetate | 99% | Strem Chemicals |
| Triphenylphosphine | 99% | Acros Organics |
| Potassium carbonate | >99% | Fisher Scientific |
| Toluene | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Pyridinium chlorochromate (PCC) | 98% | Sigma-Aldrich |
| Hydroxylamine hydrochloride | >99% | Sigma-Aldrich |
| Sodium acetate | >99% | Fisher Scientific |
| Zinc dust | >98% | Sigma-Aldrich |
| Glacial acetic acid | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Acros Organics |
| Hydrochloric acid, 2.0 M in diethyl ether | Sigma-Aldrich |
Step 1: Synthesis of 4-(2-Chlorophenyl)benzaldehyde via Suzuki Coupling
-
To a dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenylboronic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of 0.2 M.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-chlorophenyl)benzaldehyde.
Step 2: Synthesis of 4-(2-Chlorophenyl)benzaldehyde Oxime
-
Dissolve 4-(2-chlorophenyl)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, add cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired oxime.
Step 3: Reduction to [4-(2-Chlorophenyl)phenyl]methylamine
-
In a round-bottom flask, suspend the 4-(2-chlorophenyl)benzaldehyde oxime (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice bath and add zinc dust (3.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude [4-(2-chlorophenyl)phenyl]methylamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath and add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.
-
Stir the resulting suspension for 30 minutes in the ice bath.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Organic Synthesis: A Gateway to Novel Pharmaceuticals
While direct applications of this compound are not extensively reported, its structure suggests significant potential as a key building block in the synthesis of complex nitrogen-containing molecules, particularly those with pharmaceutical relevance. The presence of the primary amine group allows for a wide range of functionalization reactions, including amidation, alkylation, and reductive amination. The ortho-chlorophenyl moiety can influence the pharmacological activity and metabolic profile of the final compound due to steric and electronic effects.
Hypothetical Application: Synthesis of a Novel Piperazine Derivative
Drawing inspiration from the synthesis of Cetirizine from its para-chloro analogue[1], we can propose a synthetic route to a novel piperazine derivative using [4-(2-Chlorophenyl)phenyl]methylamine as a starting material. Such a compound could be investigated for its potential antihistaminic or other pharmacological activities.
Figure 2: Hypothetical synthetic route to a novel piperazine derivative.
Protocol for the Synthesis of a Novel Piperazine Derivative
Step 1: Synthesis of 1-{[4-(2-Chlorophenyl)phenyl]methyl}piperazine
-
To a solution of [4-(2-chlorophenyl)phenyl]methylamine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).
-
Add bis(2-chloroethyl)amine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired piperazine derivative.
Step 2: Synthesis of Ethyl 2-(4-{[4-(2-chlorophenyl)phenyl]methyl}piperazin-1-yl)acetate
-
Dissolve 1-{[4-(2-chlorophenyl)phenyl]methyl}piperazine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile.
-
Add ethyl 2-chloroacetate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography to obtain the final product.
Causality in Experimental Choices and Self-Validating Systems
The choice of reagents and conditions in the proposed protocols is guided by established principles of organic synthesis to maximize yield and purity while ensuring the integrity of the experiment.
-
Choice of Base: In the piperazine synthesis, a non-nucleophilic base like potassium carbonate or DIPEA is crucial to facilitate the N-alkylation without competing with the nucleophilic amine.
-
Solvent Selection: Anhydrous solvents are critical in Grignard reactions and other moisture-sensitive steps to prevent quenching of the reactive intermediates. Polar aprotic solvents like DMF and acetonitrile are chosen for N-alkylation reactions to facilitate the dissolution of salts and promote the reaction rate.
-
Reaction Monitoring: The consistent use of TLC for reaction monitoring is a key aspect of a self-validating protocol. It allows the researcher to track the consumption of starting materials and the formation of products, ensuring the reaction is proceeding as expected and determining the optimal reaction time.
-
Purification Techniques: Column chromatography is specified for the purification of intermediates and final products. This technique is essential for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent steps and for accurate characterization and biological testing.
Conclusion and Future Outlook
This compound, while not as prominently featured in the literature as its para-isomer, holds significant potential as a versatile building block in organic synthesis. The ortho-chloro substitution offers a unique steric and electronic profile that can be exploited to develop novel compounds with distinct properties. The protocols and applications outlined in this document provide a foundational framework for initiating research into the synthetic utility of this compound. Further exploration of its reactivity in various catalytic systems and its incorporation into diverse molecular scaffolds is warranted and could lead to the discovery of new chemical entities with valuable applications in medicinal chemistry and materials science.
References
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(4-Chlorophenyl)(phenyl)methanamine. PubChem. [Link]
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Lindner AS, Adriaens P, Semrau JD. Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. Arch Microbiol. 2000;174(1-2):35-41. [Link]
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Demkowicz, S., Rachon, J. and Witt, D. (2017), Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 22(3), 450. [Link]
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Me-Lita, M., Turos, G. I., & Fodor, L. (2018). Mannich base-connected syntheses mediated by ortho-quinone methides. Beilstein journal of organic chemistry, 14, 638–659. [Link]
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Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 2013, 5(3):136-142. [Link]
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An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. Angewandte Chemie International Edition, 61(2). [Link]
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1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
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In vitro assays using [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Application Note & Protocols
Topic: A Workflow for the In Vitro Pharmacological Characterization of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a diarylmethylamine derivative whose biological activity and pharmacological profile are not extensively documented in public literature. Its structure, however, bears resemblance to known scaffolds that interact with central nervous system (CNS) targets, particularly monoamine transporters. This application note, written from the perspective of a Senior Application Scientist, provides a comprehensive, hypothesis-driven workflow to systematically characterize the in vitro pharmacology of this compound.
The core challenge with a novel compound is to elucidate its mechanism of action without ambiguity. Therefore, we present a multi-phase experimental plan designed to be a self-validating system. The workflow begins by establishing a non-cytotoxic concentration range (Phase 1), a critical prerequisite for interpreting subsequent pharmacological data. We then proceed to quantify the compound's binding affinity for the primary human monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—using gold-standard radioligand binding assays (Phase 2).[1][2] Finally, we determine the compound's functional potency and efficacy through neurotransmitter uptake inhibition assays (Phase 3).[3][4][5]
This guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and outlines the necessary controls to ensure data integrity and trustworthiness. By following this structured approach, researchers can generate a robust pharmacological profile for this compound, confidently defining its potency, selectivity, and potential as a modulator of monoaminergic signaling.
Compound Information & Handling
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₃Cl₂N
-
Molecular Weight: 254.15 g/mol [6]
Safety & Handling: The exact GHS hazard statements for this isomer are not defined. However, based on the closely related compound (4-chlorophenyl)(phenyl)methanamine, appropriate caution is warranted.[8]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
Recommendation: Always handle this compound in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
For a 10 mM stock solution, dissolve 2.54 mg of the compound in 1 mL of Dimethyl Sulfoxide (DMSO).
-
Scientist's Note: DMSO is a common solvent for organic molecules in biological assays. However, it is crucial to ensure the final concentration of DMSO in the assay medium does not exceed a level that affects cell health or target activity, typically ≤0.5%.
-
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Phase 1: Cytotoxicity Assessment
Rationale: Before evaluating the pharmacological activity of a compound, it is imperative to determine the concentration range in which it does not induce cell death.[9][10] Observing a decrease in transporter function is meaningless if the cells are not viable. This phase establishes the maximum concentration of the test compound that can be used in subsequent functional assays without confounding cytotoxic effects. Cell viability assays are fundamental tools for this purpose.[9][11]
Protocol 1: Cell Viability Assay using Resazurin (AlamarBlue®)
This protocol uses HEK293 cells as a representative cell line, which are commonly used for expressing transporters.
Materials:
-
HEK293 cells
-
Complete Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Test Compound: this compound
-
Positive Control: Doxorubicin (or another known cytotoxic agent)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader (Ex/Em ~560/590 nm)
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Dilution: Prepare a serial dilution of the test compound in culture medium, typically ranging from 0.1 µM to 100 µM. Also prepare dilutions for the vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations, vehicle control, or positive control.
-
Exposure: Incubate the treated plate for 24-48 hours (exposure time should be consistent with planned functional assays) at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
Data Analysis & Interpretation:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability and wells with a high concentration of a potent cytotoxin (or no cells) as 0% viability.
-
Plot the normalized fluorescence against the log of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Phase 2: Target Affinity via Radioligand Binding Assays
Rationale: Radioligand binding assays are the gold standard for directly measuring the interaction between a compound and its target receptor or transporter.[12][13] In a competitive binding assay, the test compound competes with a known high-affinity radioligand for the same binding site. The ability of the test compound to displace the radioligand is a direct measure of its binding affinity (Ki).[13] This assay is critical for confirming physical interaction with the target and quantifying its potency.
Principle of Competitive Radioligand Binding
Caption: Competitive binding assay principle.
Protocol 2: Competitive Binding for hSERT, hDAT, and hNET
This protocol is a template and must be adapted for each specific transporter by using the appropriate cell membranes, radioligand, and defining agent for non-specific binding.
Materials:
-
Membranes: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing either hSERT, hDAT, or hNET.
-
Radioligands:
-
hSERT: [³H]-Citalopram or [³H]-Paroxetine
-
hDAT: [³H]-WIN 35,428
-
hNET: [³H]-Nisoxetine
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Agents:
-
hSERT: Fluoxetine (10 µM)
-
hDAT: GBR 12909 (30 µM)
-
hNET: Desipramine (10 µM)
-
-
96-well filter plates (e.g., GF/B or GF/C filters).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension.
-
Non-specific Binding (NSB): 50 µL Non-specific Agent + 50 µL Radioligand + 100 µL Membrane suspension.
-
Test Compound: 50 µL Test Compound Dilution + 50 µL Radioligand + 100 µL Membrane suspension.
-
Scientist's Note: The final concentration of the radioligand should be approximately at its Kd value for the respective transporter to ensure optimal assay sensitivity.
-
-
Incubation: Incubate the plate at room temperature (or specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through the filter plate, followed by 3-4 quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Allow the filter mats to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM for each test compound concentration to a percentage of specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot the % Specific Binding against the log of the test compound concentration to generate an inhibition curve.
-
Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Target | Radioligand | Hypothetical Kᵢ (nM) |
| hSERT | [³H]-Citalopram | 150 |
| hDAT | [³H]-WIN 35,428 | 85 |
| hNET | [³H]-Nisoxetine | 450 |
Table 1: Example data presentation for binding affinity (Ki) values.
Phase 3: Functional Characterization via Transporter Uptake Assays
Rationale: While binding assays confirm affinity, they do not describe the functional consequence of that binding (e.g., inhibition vs. substrate activity). Functional uptake assays measure the ability of the compound to block the primary function of the transporter: clearing neurotransmitters from the extracellular space.[14][15][16] This provides the functional potency (IC₅₀) and is a crucial step in understanding the compound's pharmacological effect.[17]
Workflow for Neurotransmitter Uptake Inhibition Assay
Caption: Step-by-step workflow for a radiolabeled uptake inhibition assay.
Protocol 3: [³H]-Serotonin Uptake Inhibition Assay in hSERT-HEK293 Cells
This protocol details the assay for SERT; it can be readily adapted for DAT and NET by using the appropriate cell line and radiolabeled substrate ([³H]-Dopamine for DAT, [³H]-Norepinephrine for NET).[3][18]
Materials:
-
HEK293 cells stably expressing hSERT.
-
Poly-D-lysine coated 96-well plates.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 5 mM KCl, 25 mM HEPES, pH 7.4, plus other salts and glucose).[19]
-
[³H]-Serotonin ([³H]-5-HT).
-
Non-specific Uptake Inhibitor: Fluoxetine (10 µM).
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation cocktail and counter.
Step-by-Step Methodology:
-
Cell Plating: Seed hSERT-HEK293 cells onto a 96-well plate at a density of 40,000-60,000 cells/well and incubate overnight.[14]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer.[20]
-
Compound Pre-incubation: Add 100 µL of Uptake Buffer containing varying concentrations of the test compound.
-
Initiate Uptake: Add 50 µL of Uptake Buffer containing [³H]-Serotonin (final concentration ~10-20 nM) to all wells.
-
Uptake Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes). This is a critical step to ensure the measurement of the initial uptake rate.[20]
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold Uptake Buffer.[18][19][20]
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5-10 minutes.[19]
-
Quantification: Transfer the lysate to scintillation vials (or use a microplate counter), add scintillation cocktail, and measure the radioactivity.
Data Analysis & Interpretation:
-
Subtract the non-specific uptake CPM from all other readings.
-
Normalize the data, setting the vehicle control (100% uptake) as 100% and the non-specific control as 0%.
-
Plot the percent inhibition against the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.
| Assay | Substrate | Hypothetical IC₅₀ (nM) |
| hSERT Uptake Inhibition | [³H]-Serotonin | 250 |
| hDAT Uptake Inhibition | [³H]-Dopamine | 120 |
| hNET Uptake Inhibition | [³H]-Norepinephrine | 800 |
Table 2: Example data presentation for functional uptake inhibition (IC₅₀) values.
Data Synthesis & Pharmacological Profile
Rationale: The final step is to integrate all data to build a comprehensive pharmacological profile. By comparing affinity (Ki) with functional potency (IC₅₀), and evaluating these values across the different transporters, a clear picture of the compound's activity and selectivity emerges.
Integrated Data Summary:
| Parameter | hSERT | hDAT | hNET | Selectivity Ratios |
| Binding Affinity Kᵢ (nM) | 150 | 85 | 450 | DAT vs SERT: ~1.8-fold |
| Functional Potency IC₅₀ (nM) | 250 | 120 | 800 | DAT vs NET: ~6.7-fold |
| Cytotoxicity CC₅₀ (µM) | > 50 µM (HEK293) | > 50 µM (HEK293) | > 50 µM (HEK293) |
Table 3: Hypothetical integrated data summary for this compound.
Interpretation of Hypothetical Results:
-
Primary Target: Based on these hypothetical results, the compound shows the highest affinity (lowest Ki) and functional potency (lowest IC₅₀) for the dopamine transporter (DAT).
-
Selectivity: The compound is a relatively non-selective monoamine transporter inhibitor, with only modest selectivity for DAT over SERT (~2-fold) and moderate selectivity over NET (~5-9 fold).
-
Mechanism: The close agreement between the Ki and IC₅₀ values suggests that the compound acts as a competitive inhibitor at the substrate binding site. A large discrepancy could suggest a more complex, non-competitive mechanism of action.
-
Viability Window: With a CC₅₀ > 50 µM, there is a large therapeutic window between the effective concentrations for transporter inhibition (in the nM range) and the concentration that causes cytotoxicity. This gives confidence that the observed functional effects are due to specific interaction with the transporters and not an artifact of cell death.
Conclusion
This application note provides a rigorous, multi-phase workflow for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, binding affinity, and functional inhibition, researchers can confidently establish a foundational pharmacological profile for this and other novel compounds. This structured approach, grounded in established scientific principles and incorporating essential controls, ensures the generation of high-quality, trustworthy data crucial for advancing drug discovery and development programs.
References
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Insert. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]
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Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Datasheet. [Link]
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Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 9. [Link]
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Steele, F. T. M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11699–11707. [Link]
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Chem-Impex International. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. [Link]
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Medical Expo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. National Center for Biotechnology Information. [Link]
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Lelong, C., et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Current Protocols in Chemical Biology, 12(3), e83. [Link]
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Zhang, Y., et al. (2016). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 11(12), 1145–1158. [Link]
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Manjula, V., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 7(2), 438-444. [Link]
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Xeno-Tech. (2021). Drug transporter studies in vitro – understanding drug disposition and interactions. [Link]
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Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Methods and Protocols, 1(2), 18. [Link]
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Al-dujaili, S., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2415-2425. [Link]
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LookChem. (n.d.). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE. [Link]
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Pradeepkiran, J. A., & Reddy, P. H. (2020). Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. [Link]
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BioIVT. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
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BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]
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Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]
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SOLVO Biotechnology. (n.d.). Wide range of Uptake Transporter Assays are available at SOLVO. [Link]
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Saha, K., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
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Charles River Laboratories. (n.d.). SOLVO Drug Transporter Assays. [Link]
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He, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
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Kufareva, I., et al. (2014). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 15(9), 16476–16501. [Link]
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Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
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Application Notes and Protocols for Cell-Based Assays to Evaluate the Activity of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Introduction: Unveiling the Cellular Impact of a Novel Bioactive Compound
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is a small molecule with a chemical scaffold suggestive of significant biological activity. Its structural similarity to known neuroactive compounds, such as ketamine, points towards a potential interaction with neurotransmitter systems, making it a compound of interest for drug discovery in neurology and related fields. As a chiral amine-containing molecule, it holds the potential to engage with a variety of cellular targets, influencing signaling pathways that govern cell fate and function.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular activity of this compound. The protocols herein are designed as a tiered approach, starting with broad assessments of cytotoxicity and cell proliferation, moving towards a more nuanced understanding of its effects on programmed cell death, and culminating in the investigation of specific signaling pathways to elucidate its mechanism of action. This structured approach ensures a thorough and logical characterization of the compound's cellular effects.
Cell Line Selection and Culture: The Foundation of Meaningful Data
The choice of cell line is paramount for obtaining relevant data. Given the structural relationship of this compound to compounds known to affect the central nervous system, neuronal cell lines are a logical starting point.
-
SH-SY5Y (Human Neuroblastoma): This cell line is widely used in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neurotoxicity, neuroprotection, and the effects of compounds on neuronal signaling.
-
PC-12 (Rat Pheochromocytoma): This cell line is another excellent model for neuropharmacological studies. Upon treatment with nerve growth factor (NGF), PC-12 cells differentiate into sympathetic-like neurons, exhibiting neurite outgrowth and other neuronal characteristics.
-
Primary Neuronal Cultures: For the most physiologically relevant data, primary neurons isolated from rodent brains can be used. However, these cultures are more complex to maintain and have a limited lifespan.
General Cell Culture Protocol:
-
Culture SH-SY5Y or PC-12 cells in a humidified incubator at 37°C with 5% CO2.
-
Use a complete growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
For differentiation of SH-SY5Y cells, reduce the serum concentration and add retinoic acid. For PC-12 cells, add NGF to the culture medium.
Tier 1: Cytotoxicity and Cell Viability Assays
The initial step in characterizing any new compound is to determine its effect on cell viability and to identify a working concentration range for subsequent experiments. Cytotoxicity assays are crucial for distinguishing between a compound's specific biological effects and its general toxicity.[1][2][3]
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4][5][6]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water) and create a serial dilution in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. It is a reliable indicator of cytotoxicity resulting from compromised cell membrane integrity.[1][8]
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Presentation: Cytotoxicity and Viability
| Assay | Endpoint Measured | Expected Outcome with Increasing Compound Concentration |
| MTT | Mitochondrial reductase activity | Decrease in absorbance, indicating reduced viability |
| LDH Release | Lactate Dehydrogenase in supernatant | Increase in absorbance, indicating cytotoxicity |
Tier 2: Cell Proliferation Assays
Understanding a compound's effect on cell proliferation is essential to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[9][10][11]
CyQUANT® Direct Cell Proliferation Assay
This assay utilizes a green fluorescent dye that binds to the nucleic acids of living cells. A masking dye blocks the signal from dead cells, allowing for a direct measurement of live-cell proliferation.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described for the cytotoxicity assays.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Prepare the 2X CyQUANT® Direct detection reagent by mixing the nucleic acid stain and the background suppressor in an appropriate buffer.
-
Add an equal volume of the 2X detection reagent to each well.
-
Incubate for 60 minutes at 37°C.[12]
-
Measure fluorescence with excitation at ~508 nm and emission at ~527 nm using a microplate reader.[12]
EdU Incorporation Assay for DNA Synthesis
The EdU (5-ethynyl-2'-deoxyuridine) assay directly measures DNA synthesis by incorporating this nucleoside analog into newly synthesized DNA. This is a highly accurate method for assessing cell proliferation.
Protocol:
-
Plate and treat cells with the compound as previously described.
-
Two to four hours before the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.
-
Incubate the cells to allow for EdU incorporation.
-
Harvest the cells and fix them with a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).[13]
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[13]
-
Wash the cells and analyze the fluorescence by flow cytometry.
Data Presentation: Proliferation
| Assay | Principle | Expected Outcome with Antiproliferative Compound |
| CyQUANT® Direct | Live-cell nucleic acid staining | Decrease in fluorescence intensity |
| EdU Incorporation | Incorporation of a nucleoside analog into new DNA | Decrease in the percentage of EdU-positive cells |
Tier 3: Apoptosis Assays
If the compound reduces cell viability or proliferation, it is crucial to determine if this is due to programmed cell death (apoptosis).
Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting apoptosis.[9][14][15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]
Protocol:
-
Plate and treat cells with the compound for the desired duration.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add propidium iodide to the cell suspension immediately before analysis.
-
Analyze the stained cells by flow cytometry.
Data Interpretation: Apoptosis
| Cell Population | Annexin V Staining | Propidium Iodide Staining | Interpretation |
| Quadrant 1 (Q1) | Negative | Positive | Necrotic Cells |
| Quadrant 2 (Q2) | Positive | Positive | Late Apoptotic Cells |
| Quadrant 3 (Q3) | Negative | Negative | Live Cells |
| Quadrant 4 (Q4) | Positive | Negative | Early Apoptotic Cells |
Tier 4: Mechanism of Action - Signaling Pathway Analysis
Given the structural similarity of this compound to ketamine, a known N-methyl-D-aspartate (NMDA) receptor antagonist, a logical next step is to investigate its impact on neurotransmitter-related signaling pathways.[16][17] NMDA receptor activity is tightly linked to several downstream pathways that regulate neuronal survival, plasticity, and excitotoxicity.[11][18] Key pathways to investigate include the PI3K/Akt and MAPK/ERK pathways.
Workflow for Signaling Pathway Analysis
Caption: Workflow for Western Blot Analysis of Signaling Pathways.
Western Blotting for Key Signaling Proteins
Western blotting can be used to detect changes in the phosphorylation state of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways. An increase in phosphorylation generally indicates activation of the pathway.
Protocol:
-
Plate cells and treat with the compound at various concentrations and for different time points (e.g., 15 min, 30 min, 1 hr, 6 hrs).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt and ERK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Hypothesized Signaling Cascade
Based on its potential as an NMDA receptor antagonist, this compound could inhibit the influx of Ca2+ through the NMDA receptor. This would likely lead to a decrease in the activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are often activated by Ca2+-dependent mechanisms.
Caption: Hypothesized Signaling Pathway Modulation.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of this compound's cellular activity. The tiered approach, from broad cytotoxicity screening to specific signaling pathway analysis, allows for a comprehensive understanding of the compound's biological effects. The data generated from these assays will be invaluable for guiding further preclinical development, including lead optimization and in vivo efficacy studies. Future investigations could explore the compound's effects on other neurotransmitter systems, its potential for inducing neurite outgrowth, and its activity in more complex co-culture or 3D cell culture models to better mimic the in vivo environment.
References
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KEGG PATHWAY Database. (2025). N-Methyl-D-aspartic acid (NMDA) receptor antagonists. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. Retrieved from [Link]
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Innoprot. (n.d.). Stable Cell Lines for Drug Screening in CNS. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic depiction of NMDA receptor signaling pathway. Retrieved from [Link]
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Wikipedia. (n.d.). Neurotransmitter. Retrieved from [Link]
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Jayanthi, S., & Ramalingam, K. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. [Link]
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Kandasamy, R., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Database, 2018, bay006. [Link]
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ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. Retrieved from [Link]
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Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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Cleveland Clinic. (2022). Neurotransmitters: What They Are, Functions & Types. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Tadi, P., & Lui, F. (2023). Physiology, Neurotransmitters. In StatPearls. StatPearls Publishing. [Link]
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Sandyk, R. (2023). Biochemistry, Dopamine Receptors. In StatPearls. StatPearls Publishing. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Salter, M. W., & Kalia, L. V. (2004). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers. Retrieved from [Link]
-
Shah, S., et al. (2022). Neuronal Activity Reporters as Drug Screening Platforms. International Journal of Molecular Sciences, 23(18), 10580. [Link]
-
ResearchGate. (n.d.). Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. Retrieved from [Link]
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QIAGEN. (n.d.). Neuronal Signaling. Retrieved from [Link]
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baseclick. (n.d.). EdU Cell Proliferation Assay for Flow Cytometry. Retrieved from [Link]
-
Charles River Laboratories. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Molecular Diversity Preservation International. Retrieved from [Link]
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Wikipedia. (n.d.). Serotonin pathway. Retrieved from [Link]
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protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
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Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Queensland Brain Institute. (n.d.). What are neurotransmitters? Retrieved from [Link]
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ResearchGate. (n.d.). Dopamine receptor signaling pathways and associated diseases. Retrieved from [Link]
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Formulation of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride for In Vivo Studies: Application Notes and Protocols
Introduction
[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride is a small molecule amine salt with potential applications in pharmaceutical research and development. As with many novel chemical entities, its progression through preclinical stages hinges on the development of appropriate formulations for in vivo evaluation in animal models. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability. However, the inherent properties of the parent molecule, particularly its lipophilicity, may still present challenges in achieving the desired concentration and bioavailability for reliable preclinical assessment.
This comprehensive guide provides a framework for the formulation of this compound for various routes of administration in in vivo studies. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of specific excipients and methodologies. The aim is to equip the user with the necessary knowledge to develop stable, effective, and reproducible formulations for pharmacokinetic, pharmacodynamic, and toxicological assessments.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for designing a successful formulation strategy. While specific experimental data for this compound is not extensively available in the public domain, we can infer likely characteristics based on its structure and data from analogous compounds like (4-chlorophenyl)(phenyl)methanamine hydrochloride. The hydrochloride salt form is intended to improve stability and solubility in water[1].
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implications for Formulation |
| Molecular Formula | C₁₃H₁₃Cl₂N | The presence of two chlorine atoms and a biphenyl structure suggests significant lipophilicity. |
| Molecular Weight | ~254.15 g/mol | This moderate molecular weight is generally favorable for oral absorption. |
| Appearance | Likely a white to off-white crystalline powder | Visual inspection is a primary quality control check. |
| Aqueous Solubility | Sparingly soluble to poorly soluble | Despite being a hydrochloride salt, the parent molecule's hydrophobicity may limit aqueous solubility. This is a critical parameter guiding vehicle selection. Simple aqueous vehicles like saline may be insufficient, necessitating the use of co-solvents or surfactants. |
| pKa | Estimated to be in the range of 8-10 (for the amine) | As a primary amine, it will be protonated and more soluble at acidic pH. The formulation's pH should be controlled to prevent precipitation of the free base. |
| LogP (for the free base) | Estimated to be > 3 | A high LogP indicates poor water solubility and a tendency to partition into lipids, which can affect both formulation and bioavailability. |
| Stability | The hydrochloride salt is expected to be more stable than the free base. | Amine compounds can be susceptible to oxidation and photodegradation. Formulations should be protected from light and stored at controlled temperatures. |
Formulation Strategies and Vehicle Selection
The choice of formulation strategy is dictated by the intended route of administration and the physicochemical properties of the compound. For early-stage preclinical studies, simple and robust formulations are often preferred.
dot
Caption: Formulation strategy based on compound properties.
Oral Administration (Gavage)
For oral administration, the goal is often to achieve a uniform suspension or a clear solution to ensure consistent dosing.
-
Aqueous Suspensions: If the compound has very low solubility, a suspension is a common approach. The use of a suspending agent is crucial to prevent settling and ensure dose uniformity.
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water.
-
Rationale: CMC is a widely used, inert suspending agent that increases the viscosity of the vehicle, thereby slowing down the sedimentation of particles.
-
-
Co-solvent Solutions: For compounds with moderate solubility, a co-solvent system can be employed to create a solution. This can improve bioavailability by presenting the drug in a dissolved state at the site of absorption.
-
Vehicle: A mixture of Polyethylene Glycol 400 (PEG 400) and water. A common starting point is 20-40% PEG 400 in water.
-
Rationale: PEG 400 is a water-miscible co-solvent that can significantly enhance the solubility of poorly water-soluble compounds[2].
-
Parenteral Administration (Intravenous, Intraperitoneal)
Parenteral formulations must be sterile, and for intravenous (IV) administration, they must be free of particulate matter. The pH should be close to physiological levels (around 7.4) to minimize irritation and precipitation upon injection.
-
Aqueous Solutions: If the compound is sufficiently soluble in an aqueous vehicle at the desired concentration, this is the simplest and preferred option.
-
Vehicle: Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W).
-
Rationale: These are isotonic and biocompatible vehicles suitable for direct injection.
-
-
Co-solvent Systems: For poorly soluble compounds, a co-solvent system is necessary. The selection of co-solvents for parenteral use is more restrictive due to toxicity concerns.
-
Vehicle: A common system for preclinical IV studies is a mixture of N,N-Dimethylacetamide (DMA), PEG 400, and Propylene Glycol (PG). For example, a 20% DMA / 40% PG / 40% PEG 400 vehicle has been described for poorly soluble small molecules[2].
-
Rationale: This combination of solvents provides strong solubilizing power. However, it is crucial to administer such formulations as a slow bolus or infusion to mitigate potential vehicle-related toxicity. The final formulation should be clear and free of precipitation.
-
Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
-
Vehicle Preparation (0.5% w/v CMC):
-
Weigh 0.5 g of sodium carboxymethylcellulose (Na-CMC).
-
In a beaker with a magnetic stir bar, add 100 mL of purified water.
-
Slowly add the Na-CMC to the water while stirring continuously to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Compound Preparation:
-
Accurately weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.
-
If the compound consists of large particles, gently grind it to a fine powder using a mortar and pestle.
-
-
Suspension Formulation:
-
In a small, separate container, add a small amount of the prepared CMC vehicle to the powdered compound to form a smooth paste. This process, known as levigation, aids in the uniform dispersion of the particles.
-
Gradually add the remaining CMC vehicle to the paste while stirring continuously.
-
Transfer the mixture to a suitable container (e.g., a sterile amber bottle) and stir with a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect for uniformity.
-
Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG 400, 50% Saline):
-
In a sterile vial, combine 1.0 mL of Dimethyl Sulfoxide (DMSO), 4.0 mL of PEG 400, and 5.0 mL of sterile saline (0.9% NaCl).
-
Mix thoroughly by vortexing.
-
-
Dissolution of Compound:
-
Accurately weigh 20 mg of this compound.
-
Add the compound to the vehicle.
-
Vortex or sonicate until the compound is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before administration.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to remove any potential microbial contamination and undissolved particulates.
-
-
Final Inspection:
-
The final formulation should be a clear, colorless to slightly yellowish solution, free of any visible particles.
-
Quality Control and Stability
Ensuring the quality and stability of the formulation is crucial for the integrity of in vivo studies.
dot
Caption: Quality control workflow for formulation validation.
-
Concentration Verification: The concentration of this compound in the final formulation should be verified using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A simple isocratic reverse-phase HPLC method can be developed for this purpose.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH 3-4) to ensure the amine is protonated.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (to be determined by UV scan).
-
-
Stability: The stability of the formulation should be assessed, especially if it is to be stored before use. For solutions, check for precipitation or changes in color over time. For suspensions, assess the ease of resuspension and any changes in particle size. It is recommended to prepare formulations fresh daily, but if storage is necessary, it should be at 2-8°C and protected from light.
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate and well-characterized formulations. This guide provides a scientifically grounded starting point for researchers. The choice of formulation will depend on the specific experimental needs, including the route of administration and the required dose. It is essential to perform pre-formulation studies to determine the solubility of the compound in various vehicles and to ensure the final formulation is stable and homogenous. Adherence to these principles and protocols will contribute to the generation of reliable and reproducible data in preclinical studies.
References
-
(2-Chlorophenyl)(phenyl)methanamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016). Journal of Pharmacological and Toxicological Methods. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). The AAPS Journal. [Link]
-
Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.). University of Washington. Retrieved January 23, 2026, from [Link]
Sources
Derivatization of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride for medicinal chemistry
Anwendungs- und Protokollleitfaden: Derivatisierung von [4-(2-Chlorphenyl)phenyl]methylamin-Hydrochlorid für die medizinische Chemie
Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 23. Januar 2026 Dokument-ID: AN-2026-01-23-DE
Zusammenfassung für die Geschäftsleitung
Dieses Dokument beschreibt detaillierte Protokolle und strategische Überlegungen zur chemischen Derivatisierung von [4-(2-Chlorphenyl)phenyl]methylamin-Hydrochlorid. Diese Biphenyl-Methylamin-Struktur stellt ein wertvolles Grundgerüst für die Wirkstoffforschung dar und bietet durch Modifikation des primären Amins einen zugänglichen Vektor zur systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die hier vorgestellten Methoden – N-Acylierung, N-Sulfonylierung und reduktive Aminierung – sind grundlegende Transformationen in der medizinischen Chemie, die eine Feinabstimmung der pharmakokinetischen und pharmakodynamischen Eigenschaften ermöglichen. Jeder Abschnitt erläutert die wissenschaftliche Begründung der Methodik, gefolgt von einem validierten, schrittweisen Protokoll, das für die Reproduzierbarkeit in einem Forschungslabor konzipiert ist.
Einleitung: Das Biphenyl-Methylamin-Grundgerüst in der Wirkstoffforschung
Das [4-(2-Chlorphenyl)phenyl]methylamin-Grundgerüst ist von erheblichem Interesse für die medizinische Chemie. Es kombiniert zwei wichtige strukturelle Merkmale:
-
Die Biphenyl-Einheit: Diese bietet ein semi-rigides, lipophiles Skelett, das in der Lage ist, an hydrophobe Taschen in Protein-Targets zu binden. Die Torsionsbarriere zwischen den beiden Phenylringen ermöglicht eine gewisse konformative Flexibilität, während das 2-Chlor-Substituent als "sperriger" Rest fungiert, der die Koplanarität der Ringe stört und spezifische Vektorinteraktionen erzwingen kann.
-
Das primäre Methylamin: Diese funktionelle Gruppe ist ein entscheidender Angriffspunkt für die Derivatisierung. Als basisches Zentrum kann sie an der Salzbrückenbildung beteiligt sein. Ihre Umwandlung in Amide, Sulfonamide oder sekundäre/tertiäre Amine verändert drastisch die physikochemischen Eigenschaften wie Polarität, Löslichkeit, pKa und die Fähigkeit zur Wasserstoffbrückenbindung.[1][2][3]
Die Derivatisierung dieses Grundgerüsts ermöglicht es Forschern, systematisch zu untersuchen, wie Änderungen in sterischer Hinderung, Elektronik und Wasserstoffbrücken-Donator/-Akzeptor-Mustern die biologische Aktivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) beeinflussen.
Grundlegende Überlegungen: Umgang mit dem Hydrochlorid-Salz
Das Ausgangsmaterial wird als Hydrochlorid-Salz geliefert. Dies erhöht die Stabilität und Löslichkeit, erfordert jedoch einen entscheidenden ersten Schritt in den meisten Reaktionsprotokollen: die Neutralisierung. Das primäre Amin muss als freie Base vorliegen, um als Nukleophil agieren zu können.
Kausale Begründung: Die Protonierung des Amins (R-NH3+) macht es nicht-nukleophil und verhindert die Reaktion mit Elektrophilen. Daher ist die Zugabe einer Base unerlässlich. Typischerweise wird eine nicht-nukleophile organische Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) verwendet. Es werden mindestens zwei Äquivalente Base benötigt:
-
Ein Äquivalent zur Neutralisierung des Hydrochlorid-Salzes und Freisetzung der freien Base (R-NH2).
-
Ein weiteres Äquivalent zum Abfangen des Säure-Nebenprodukts (z. B. HCl aus einer Reaktion mit einem Acylchlorid oder Sulfonylchlorid).[4][5]
Abbildung 1: Logischer Arbeitsablauf zur Aktivierung des Ausgangsmaterials.
Strategien und Protokolle zur Derivatisierung
Die folgenden Protokolle sind als robuste Ausgangspunkte konzipiert und können je nach Substrat und gewünschtem Ergebnis optimiert werden.
Strategie 1: N-Acylierung zur Synthese von Amiden
Wissenschaftliche Begründung: Die Bildung von Amidbindungen ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[6][7] Amide sind metabolisch stabiler als Ester und dienen als exzellente Wasserstoffbrücken-Akzeptoren und, je nach Substitution, auch als Donatoren. Durch Variation des Acylierungsreagenzes kann eine Vielzahl von Gruppen (aliphatisch, aromatisch, heterozyklisch) eingeführt werden, um sterische und elektronische Eigenschaften zu modulieren.
Detailliertes Protokoll 1: N-Acylierung mit einem Acylchlorid
-
Einrichtung: In einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben werden 1,0 Äquivalent [4-(2-Chlorphenyl)phenyl]methylamin-Hydrochlorid in wasserfreiem Dichlormethan (DCM) oder Tetrahydrofuran (THF) (ca. 0,1 M Konzentration) suspendiert.
-
Basenzugabe: Es werden 2,2 Äquivalente Triethylamin (TEA) zugegeben. Die Mischung wird bei Raumtemperatur 15 Minuten lang gerührt. Die Suspension sollte sich klären, da die freie Base gebildet wird.
-
Kühlung: Der Kolben wird in ein Eisbad (0 °C) gestellt.
-
Zugabe des Elektrophils: Eine Lösung von 1,1 Äquivalenten des gewünschten Acylchlorids (z. B. Acetylchlorid, Benzoylchlorid) in einer kleinen Menge wasserfreiem DCM wird langsam über 10-15 Minuten zugetropft.[5] Die langsame Zugabe minimiert Nebenreaktionen und kontrolliert die Exothermie.
-
Reaktion: Die Reaktion wird für 30 Minuten bei 0 °C und anschließend für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktion wird mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt (typische Eluentenmischungen: Hexan/Ethylacetat oder DCM/Methanol), um das reine Amid-Derivat zu erhalten.
-
Validierung: Die Struktur des Produkts wird durch ¹H-NMR, ¹³C-NMR und hochauflösende Massenspektrometrie (HRMS) bestätigt.
Strategie 2: N-Sulfonylierung zur Synthese von Sulfonamiden
Wissenschaftliche Begründung: Sulfonamide sind eine wichtige Klasse von Pharmakophoren, die in antibakteriellen, diuretischen und entzündungshemmenden Medikamenten vorkommen.[3][8] Die Sulfonamidgruppe ist ein starker Wasserstoffbrücken-Donator (N-H) und Akzeptor (S=O). Der N-H-Proton ist leicht sauer, was die Löslichkeit und die Bindungsinteraktionen beeinflussen kann.
Detailliertes Protokoll 2: N-Sulfonylierung mit einem Sulfonylchlorid
-
Einrichtung: Ähnlich wie bei der Acylierung werden 1,0 Äquivalent des Amin-Hydrochlorids in einem inerten, trockenen Kolben in wasserfreiem DCM oder Pyridin suspendiert.
-
Basenzugabe: Es werden 2,5 Äquivalente Triethylamin (wenn DCM als Lösungsmittel verwendet wird) oder es wird Pyridin als Lösungsmittel und Base verwendet. Die Mischung wird 15 Minuten bei Raumtemperatur gerührt.
-
Kühlung: Die Mischung wird auf 0 °C gekühlt.
-
Zugabe des Elektrophils: Eine Lösung von 1,2 Äquivalenten des gewünschten Sulfonylchlorids (z. B. Tosylchlorid, Mesylchlorid) in minimalem wasserfreiem DCM wird langsam zugetropft.[4] Die langsame Zugabe ist entscheidend, um die Bildung des unerwünschten Di-Sulfonylierungsprodukts zu vermeiden, bei dem das Sulfonamid-Anion erneut reagiert.[4]
-
Reaktion: Die Reaktion wird bei 0 °C für 30 Minuten gerührt und dann langsam auf Raumtemperatur erwärmt und über Nacht (12-16 Stunden) gerührt. Die Reaktion wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Die Reaktionsmischung wird mit 1 M wässriger HCl-Lösung verdünnt. Die organische Schicht wird abgetrennt und nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen. Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Die Reinigung erfolgt durch Säulenchromatographie (Hexan/Ethylacetat) oder Umkristallisation.
-
Validierung: Die Struktur wird durch NMR und HRMS bestätigt.
Strategie 3: Reduktive Aminierung zur Synthese von sekundären Aminen
Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der effektivsten Methoden zur Bildung von C-N-Bindungen und zur Einführung von Alkyl- oder Arylgruppen am Stickstoff.[9][10] Diese Reaktion wandelt das primäre Amin in ein sekundäres Amin um, was den pKa-Wert erhöht und die Wasserstoffbrücken-Donorfähigkeit beibehält, aber die sterische Hinderung um den Stickstoff herum verändert. Die Reaktion verläuft in zwei Schritten: (1) Bildung eines Imins (oder Schiff'sche Base) zwischen dem Amin und einem Aldehyd oder Keton, gefolgt von (2) Reduktion des Imins zum Amin.[11][12]
Detailliertes Protokoll 3: Direkte reduktive Aminierung
-
Einrichtung: In einem Rundkolben werden 1,0 Äquivalent [4-(2-Chlorphenyl)phenyl]methylamin-Hydrochlorid, 1,1 Äquivalente des gewünschten Aldehyds oder Ketons und 3 Å Molekularsiebe in einem geeigneten Lösungsmittel wie Dichlorethan (DCE) oder Methanol suspendiert.
-
Basenzugabe: Es wird 1,1 Äquivalent Triethylamin zugegeben, um das Hydrochlorid zu neutralisieren. Die Mischung wird 1 Stunde bei Raumtemperatur gerührt, um die Iminbildung zu ermöglichen.
-
Reduktionsmittel: Es werden 1,5 Äquivalente eines milden Reduktionsmittels wie Natriumtriacetoxyborhydrid (STAB) zugegeben. STAB ist ideal, da es Aldehyde und Ketone in Gegenwart von Iminen nur langsam reduziert.[10][12] Natriumcyanoborhydrid (NaBH₃CN) ist eine Alternative, aber toxischer.[10]
-
Reaktion: Die Reaktion wird bei Raumtemperatur gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 4-24 Stunden), überwacht durch DC oder LC-MS.
-
Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter wässriger Natriumbicarbonatlösung gequencht. Die Mischung wird 15 Minuten gerührt, dann wird die organische Schicht abgetrennt. Die wässrige Schicht wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, getrocknet (Na₂SO₄), filtriert und eingeengt.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt.
-
Validierung: Die Struktur wird durch NMR und HRMS bestätigt.
Zusammenfassung der Derivatisierungsstrategien
Die folgende Tabelle fasst die wichtigsten Merkmale der beschriebenen Protokolle zusammen.
| Strategie | Reaktionstyp | Gebildete Bindung/Gruppe | Typische Reagenzien | Einfluss auf physikochemische Eigenschaften |
| N-Acylierung | Nukleophile Acylsubstitution | Amid (R-NH-C(=O)R') | Acylchloride, Carbonsäuren + Kupplungsreagenzien | Neutralisiert die Basizität, fügt H-Brücken-Akzeptor hinzu, erhöht die metabolische Stabilität. |
| N-Sulfonylierung | Nukleophile Substitution | Sulfonamid (R-NH-S(=O)₂R') | Sulfonylchloride | Führt eine saure N-H-Gruppe ein, starker H-Brücken-Donator/Akzeptor, erhöht Polarität. |
| Reduktive Aminierung | Iminbildung + Reduktion | Sekundäres Amin (R-NH-R') | Aldehyde/Ketone + NaBH(OAc)₃ | Erhöht die Basizität (pKa), behält H-Brücken-Donorfähigkeit bei, erhöht die Lipophilie je nach R'. |
Visualisierung des Arbeitsablaufs in der medizinischen Chemie
Der folgende Arbeitsablauf illustriert, wie diese Derivatisierungsreaktionen in eine typische "Hit-to-Lead"-Kampagne integriert werden.
Abbildung 2: Integrations-Workflow der Derivatisierung in einem Drug-Discovery-Prozess.
Referenzen
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). PubMed. Verfügbar unter: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Verfügbar unter: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Verfügbar unter: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Verfügbar unter: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. Verfügbar unter: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Verfügbar unter: [Link]
-
Pharmacological applications of azomethine derivatives in the therapy of different diseases. Springer. Verfügbar unter: [Link]
-
Phenethylamin - Wikipedia. Wikipedia. Verfügbar unter: [Link]
-
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Verfügbar unter: [Link]
-
Synthese von 2-Methylamino-2-phenylcyclohexanon (MPCH) [7063-30-1]. LambdaSyn. Verfügbar unter: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Verfügbar unter: [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. Verfügbar unter: [Link]
-
Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. Verfügbar unter: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Verfügbar unter: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Verfügbar unter: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Verfügbar unter: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC. Verfügbar unter: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Verfügbar unter: [Link]
-
Aminative Suzuki-Miyaura coupling. ResearchGate. Verfügbar unter: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Verfügbar unter: [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Verfügbar unter: [Link]
-
Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. Verfügbar unter: [Link]
-
Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Verfügbar unter: [Link]
-
Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC - NIH. Verfügbar unter: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Verfügbar unter: [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pharmacological applications of azomethine derivatives in the therapy of different diseases [pharmacia.pensoft.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
An advanced technical support guide crafted by a Senior Application Scientist to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride.
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and significantly improve your reaction yields. We will delve into the critical aspects of the synthetic pathway, from starting material quality to final product purification, grounding our recommendations in established chemical principles and peer-reviewed literature.
Synthetic Strategy Overview
The most prevalent and scalable synthetic route to this compound involves a two-stage process. The initial step establishes the core biphenyl structure, which is then functionalized in the second stage to introduce the required methylamine group.
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Stage 1: Biaryl Core Formation via Suzuki-Miyaura Coupling. This step typically involves the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with a haloarene to construct the 4-(2-chlorophenyl)phenyl backbone. The choice of reactants depends on commercial availability and downstream functionalization strategy. A common approach is the coupling of (2-chlorophenyl)boronic acid with a 4-halobenzaldehyde derivative.
-
Stage 2: Amine Installation via Reductive Amination. The aldehyde intermediate from Stage 1 is reacted with an amine source (commonly ammonia or a protected equivalent) to form an imine, which is then reduced in situ to the target primary amine.
-
Final Step: Hydrochloride Salt Formation. The purified free-base amine is treated with hydrochloric acid to precipitate the final, stable hydrochloride salt.
The following diagram illustrates this common synthetic workflow.
Caption: General synthetic workflow for [4-(2-Chlorophenyl)phenyl]methylamine HCl.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My Suzuki-Miyaura coupling yield for the 4-(2-chlorophenyl)benzaldehyde intermediate is consistently low (<70%). What are the likely causes and solutions?
Low yields in Suzuki couplings are a common issue stemming from several potential factors. The key is to systematically evaluate your reaction parameters.
Potential Cause 1: Catalyst Inactivity or Degradation The choice and handling of the palladium catalyst are paramount.
-
Recommendation: Ensure your palladium source, such as Pd(OAc)₂, is fresh and has been stored correctly. For challenging couplings, consider using more robust pre-catalysts or catalysts with specialized ligands. For instance, using Pd(OH)₂ can sometimes lead to improved yields in aqueous solvent mixtures[1]. A ligand-free approach in an aqueous phase has also been shown to be highly effective, which can simplify the reaction setup[2].
Potential Cause 2: Suboptimal Base or Solvent System The base and solvent play a critical role in the catalytic cycle, particularly in the transmetalation step.
-
Recommendation: The choice of base is crucial. While Na₂CO₃ is common, stronger bases like K₃PO₄ can significantly enhance reaction rates and yields, especially for less reactive aryl chlorides or bromides[1]. The solvent system should be optimized; aqueous mixtures (e.g., water/ethanol or water/acetone) can offer superior results compared to anhydrous toluene or DMF by promoting the dissolution of the base and facilitating the reaction[1][2].
Potential Cause 3: Poor Quality of Boronic Acid Boronic acids are susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) upon storage.
-
Recommendation: Use fresh, high-purity boronic acid. If the quality is suspect, consider recrystallizing it before use. Running a small-scale test reaction with a fresh batch of boronic acid can quickly diagnose this issue.
Data-Driven Optimization for Suzuki Coupling:
| Parameter | Standard Condition | Optimized Condition | Rationale for Improvement |
| Catalyst | Pd(OAc)₂ (0.5 mol%) | Pd(OH)₂ (1-2 mol%) | Pd(OH)₂ can be more robust and effective in certain solvent systems[1]. |
| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | A stronger base can accelerate the transmetalation step, improving overall kinetics[1]. |
| Solvent | Toluene or DMF | Water/Ethanol (1:3) | Aqueous systems can improve base solubility and reaction rates[1]. |
| Temperature | 80-100 °C | 65 °C | Milder temperatures can reduce side reactions and catalyst decomposition[1]. |
Problem 2: The reductive amination step is producing significant byproducts, primarily the corresponding alcohol. How can I improve selectivity for the amine?
This is a classic selectivity challenge in reductive amination. The formation of the alcohol byproduct, 4-(2-chlorophenyl)benzyl alcohol, occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the ammonia source.
Causality: The rate of aldehyde reduction is competing with the rate of imine formation. To favor amination, you must either accelerate imine formation or use a reducing agent that is selective for the imine over the aldehyde.
Solution 1: Use a pH-Sensitive Reducing Agent
-
Recommendation: Switch from a general-purpose reducing agent like sodium borohydride (NaBH₄) to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH). These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated iminium ion that forms under these conditions[3][4]. This difference in reactivity provides a wide window for selective amination.
Solution 2: Optimize Reaction pH for Imine Formation
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Recommendation: Imine formation is catalyzed by mild acid (typically pH 4-6)[5]. Operating in this range maximizes the concentration of the iminium intermediate, favoring its reduction over the parent aldehyde. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
Solution 3: Stepwise Procedure
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Recommendation: For particularly stubborn cases, a two-step, one-pot procedure can be effective. First, form the imine by stirring the aldehyde and amine source (e.g., ammonium acetate) in a solvent like methanol. Monitor imine formation by TLC or GC. Once the imine has formed, then add the reducing agent[3].
Caption: Troubleshooting workflow for reductive amination selectivity issues.
Problem 3: My final product is difficult to purify and appears oily or discolored after hydrochloride salt formation.
Purification issues often point to persistent impurities from previous steps or problems with the final salt precipitation.
Potential Cause 1: Residual Starting Materials or Byproducts
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Recommendation: Ensure the free-base amine is pure before attempting salt formation. Unreacted 4-(2-chlorophenyl)benzaldehyde or the alcohol byproduct can interfere with crystallization. Purify the crude free-base amine using column chromatography on silica gel[6][7]. A solvent system like ethyl acetate/hexanes is often effective.
Potential Cause 2: Incorrect Stoichiometry of HCl
-
Recommendation: Adding a large excess of HCl can lead to the formation of oily or hygroscopic products. Use a stoichiometric amount (1.0 to 1.05 equivalents) of HCl. A solution of HCl in a solvent like isopropanol or diethyl ether is preferable to aqueous HCl to avoid introducing water, which can hinder crystallization.
Potential Cause 3: Suboptimal Crystallization Solvent
-
Recommendation: The choice of solvent for precipitation is critical. Isopropanol (IPA), ethanol, or a mixture like IPA/hexane are good starting points. The goal is to find a solvent system where the hydrochloride salt is poorly soluble, while the free base and impurities are reasonably soluble. After adding HCl, vigorous stirring and sometimes cooling in an ice bath are necessary to induce crystallization[8]. If the product oils out, try adding a non-polar co-solvent (like hexane or heptane) dropwise to promote precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the 4-(2-chlorophenyl)benzaldehyde intermediate? A1: The Suzuki-Miyaura coupling is the most widely adopted method. It typically involves reacting 4-bromobenzaldehyde with (2-chlorophenyl)boronic acid using a palladium catalyst and a base[9]. This route is highly convergent and tolerant of a wide range of functional groups.
Q2: What analytical techniques are best for monitoring reaction progress? A2: For both the Suzuki coupling and reductive amination steps, Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitative monitoring. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards[8][10]. ¹H NMR spectroscopy is essential for structural confirmation of intermediates and the final product.
Q3: What are the key safety precautions for this synthesis? A3: Standard laboratory safety protocols must be followed.
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Boronic Acids: Can be irritants. Avoid inhalation of dust.
-
Reducing Agents: Sodium borohydride and its derivatives react with water and acids to release flammable hydrogen gas. Handle with care away from ignition sources.
-
Solvents: Use flammable solvents like ether, hexane, and methanol in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Use appropriate PPE, including gloves and safety glasses.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 4-(2-Chlorophenyl)benzaldehyde via Suzuki Coupling
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 equiv), (2-chlorophenyl)boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent & Catalyst Addition: Add a 3:1 mixture of Ethanol/Water as the solvent. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the palladium catalyst, for example, Pd(OH)₂ (0.02 equiv), under a positive pressure of inert gas[1].
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC until the 4-bromobenzaldehyde is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 4-(2-chlorophenyl)benzaldehyde[7].
Protocol 2: Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine via Reductive Amination
-
Setup: In a round-bottom flask, dissolve 4-(2-chlorophenyl)benzaldehyde (1.0 equiv) in methanol.
-
Imine Formation: Add ammonium acetate (5-10 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture in an ice bath. In a single portion, add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 equiv)[3].
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography if necessary before proceeding to salt formation.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified [4-(2-Chlorophenyl)phenyl]methylamine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Precipitation: While stirring, slowly add a solution of HCl in isopropanol or ether (1.05 equiv). A white precipitate should form.
-
Isolation: Continue stirring for 30-60 minutes, then cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under vacuum to obtain this compound as a crystalline solid[6].
References
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.[Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]
-
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica.[Link]
-
Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry.[Link]
-
(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. precisionFDA.[Link]
-
(4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810. PubChem.[Link]
-
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses.[Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications.[Link]
-
p-CHLOROBENZALDEHYDE. Organic Syntheses.[Link]
- Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.
-
Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate.[Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.[Link]
- Preparation of 4-bromobiphenyl.
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Bourgogne.[Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ResearchGate.[Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.[Link]
-
Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. PMC - NIH.[Link]
-
4-Chlorobenzaldehyde. Wikipedia.[Link]
- Synthesis process of o-chlorobenzaldehyde.
-
Optimization of the reaction conditions for the reductive amination of... ResearchGate.[Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.[Link]
- Preparation of 4-bromobiphenyl.
-
Exercise 23.15 - Prepare an Amine via a Reductive Amination. YouTube.[Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]
-
Biphenyl, 4-bromo-. Organic Syntheses.[Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Purification of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
Welcome to the technical support center for the purification of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we provide in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is an oil or a sticky solid. How can I crystallize it effectively?
This is a common issue known as "oiling out," which occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be caused by several factors, including a high concentration of impurities, the melting point of your compound being lower than the boiling point of the solvent, or the solution cooling too rapidly.
Causality and Strategic Approach:
The goal of crystallization is to slowly and selectively allow molecules of the desired compound to arrange themselves into a crystal lattice, excluding impurities. When a compound "oils out," this selective process is bypassed. To address this, we must modify the conditions to favor gradual crystal nucleation and growth.
Troubleshooting Protocol:
-
Re-dissolution and Solvent Adjustment: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Induce Nucleation: If crystals do not form upon reaching room temperature, try the following:
-
Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]
-
-
Further Cooling: Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[1]
-
Solvent Re-evaluation: If the product consistently oils out, the chosen solvent system may be inappropriate. It is advisable to recover the crude product by evaporation and perform a solvent screen to identify a more suitable recrystallization solvent or solvent mixture (e.g., isopropanol/water, ethanol/heptane).
Diagram 1: Troubleshooting "Oiling Out" during Recrystallization
Caption: A workflow for troubleshooting the "oiling out" phenomenon.
FAQ 2: I'm struggling to remove polar impurities. Is column chromatography a viable option for this hydrochloride salt?
Yes, column chromatography can be an effective purification method for polar amine hydrochlorides, but it requires careful selection of the stationary and mobile phases to avoid issues like streaking and poor separation. The hydrochloride salt form increases the polarity of your compound, which can lead to very strong interactions with standard silica gel.
Expert Insights on Chromatographic Purification:
Standard silica gel is acidic and can interact strongly with basic amines and their salts, leading to broad, tailing peaks and sometimes irreversible adsorption. To circumvent this, several strategies can be employed:
-
Neutralized Silica: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic silanol groups. A common practice is to include a small percentage (0.5-1%) of triethylamine in the mobile phase.
-
Amine-Functionalized Silica: Using a commercially available amine-functionalized stationary phase (KP-NH) can provide excellent peak shape and separation for basic compounds.[2]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for purifying polar compounds that are too polar for reversed-phase. It utilizes a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer.[4]
Recommended Protocol for Column Chromatography (Normal Phase):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, 0% to 10% methanol in DCM. To improve peak shape, add 0.5% triethylamine to the mobile phase.
-
Procedure:
-
Prepare the column by slurrying the silica gel in the initial, low-polarity mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM. If solubility is an issue, a small amount of methanol can be added.
-
Load the sample onto the column.
-
Elute the column with the gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | Standard Silica | Amine-Functionalized Silica | Reversed-Phase (High pH) |
| Stationary Phase | Silica Gel | Amine-bonded Silica | C18 Silica |
| Mobile Phase | Hexane/EtOAc or DCM/MeOH | Hexane/EtOAc or DCM/MeOH | Acetonitrile/Water + Base |
| Key Consideration | Add triethylamine to mobile phase | No additive needed | Mobile phase pH > pKa of amine |
| Best for | Less polar amines | Basic amines | Polar amines (as free base) |
FAQ 3: My yield after purification is very low. What are the common causes and how can I improve it?
Low recovery of the final product is a frequent challenge. The root cause often lies in either the purification technique itself or in the work-up procedure.
Systematic Troubleshooting of Low Yield:
-
Recrystallization Issues:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] Solution: Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose a substantial amount of material. Solution: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[1]
-
Incomplete Crystallization: Insufficient cooling time or not using a low enough temperature will leave product dissolved in the solvent. Solution: Allow adequate time for cooling and consider using an ice bath or even a dry ice/acetone bath if the solvent's freezing point allows.
-
-
Extraction and Work-up Losses:
-
Incorrect pH: When performing an acid-base extraction to isolate your amine, ensuring the correct pH of the aqueous layer is critical. To extract the amine into the aqueous layer, the pH should be acidic (pH < 4 is a good target). To recover the amine from the aqueous layer, the pH must be made basic (pH > 10) to deprotonate the ammonium salt and regenerate the free base, which can then be extracted into an organic solvent.[5]
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. Solution: Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Column Chromatography Losses:
-
Irreversible Adsorption: As mentioned in FAQ 2, highly polar amines can bind irreversibly to silica gel. Solution: Use deactivated silica or an alternative stationary phase.
-
Co-elution of Impurities: If the separation is not optimal, you may have to discard fractions containing a mixture of your product and impurities, thus lowering the yield of pure product. Solution: Optimize the mobile phase composition using TLC before running the column.
-
Diagram 2: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
References
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)
- Biotage. (2023, February 10).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 409810, (4-Chlorophenyl)(phenyl)methanamine. PubChem.
- ChemicalBook. (n.d.). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE. ChemicalBook.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE.
- MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube.
- ResearchGate. (2025, August 5). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Refining Online. (n.d.). Amine Troubleshooting Guide. Refining Online.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Solubility of Things. (n.d.). Methylamine hydrochloride. Solubility of Things.
- ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation.
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
- Scribd. (n.d.).
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Chemical Entities of Biological Interest (ChEBI). (n.d.). methylamine hydrochloride. ChEBI.
- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing.
- Organic Chemistry Portal. (2004, November 15). Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones. Organic Chemistry Portal.
- Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
- Rowan Scientific. (2025, October 16). How to Predict pKa. Rowan Scientific.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Google Patents. (2009, May 14). WO 2009/062036 A2 - PROCESSES FOR PREPARING LEVOCETIRIZINE AND PHARMACEUTICALLY ACCEPTABLE SALTS.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- FAQ. (n.d.). What are the properties and uses of Methylamine hydrochloride and Methylamine?. FAQ.
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Refining Online. (n.d.). Amine Best Practices Guidelines. Refining Online.
- Chem-Impex. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Chem-Impex.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine. BenchChem.
- Enamine. (n.d.). Product Focus. Enamine.
- ChemicalBook. (n.d.). Methylamine hydrochloride. ChemicalBook.
- Smolecule. (2023, August 16). Buy (R)-(4-Chlorophenyl)(phenyl)methanamine HCl | 451503-29-0. Smolecule.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Chemistry LibreTexts.
- ChemicalBook. (2025, July 16). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE | 28022-43-7. ChemicalBook.
- BenchChem. (n.d.). [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4. BenchChem.
- PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
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- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for Overcoming Solubility Challenges with [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Welcome to the technical support guide for [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming these issues, moving from fundamental principles to advanced formulation strategies. We will explain not only what to do but why each step is a rational choice, ensuring your experimental design is both efficient and robust.
Understanding the Core Challenge: Physicochemical Profile
This compound possesses a molecular structure that inherently presents a solubility challenge. The biphenyl core is highly lipophilic (fat-loving), which leads to poor affinity for aqueous environments. While converting the amine to a hydrochloride salt is a standard and effective strategy to improve aqueous solubility for basic drugs, the strong hydrophobicity of the parent molecule means that this compound may still be only sparingly soluble in water or neutral buffers.[1][2][3]
An analysis of the free base, (4-chlorophenyl)(phenyl)methanamine, shows a calculated XLogP3 of 3.5, a quantitative measure of lipophilicity that indicates a preference for a non-polar environment and predicts poor water solubility.[4] The hydrochloride salt form aims to counteract this by introducing an ionizable group, but the underlying challenge remains.
| Property | Value / Inferred Characteristic | Source |
| Molecular Formula | C₁₃H₁₂ClN · HCl | [5] |
| Molecular Weight | 254.16 g/mol | [5] |
| Appearance | Light yellow to yellow powder | [5] |
| Inferred Aqueous Solubility | Sparingly soluble to poorly soluble | [1] |
| Calculated XLogP3 (free base) | 3.5 | [4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers to common solubility issues in a progressive, troubleshooting format.
Q1: My initial attempt to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) failed. What is the first and most critical parameter to investigate?
Answer: The first and most impactful parameter to adjust is the pH of your solvent system.
Scientific Rationale: Your compound is an amine hydrochloride, which is the salt of a weak base. Its solubility is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[2] At lower pH values (more acidic conditions), the amine group (R-NH₂) is fully protonated to R-NH₃⁺. This charged, ionized form is significantly more polar and, therefore, more soluble in aqueous media. As the pH increases towards and above the pKa of the amine, it begins to deprotonate into its neutral (free base) form, which is much less soluble and may precipitate.
Troubleshooting Steps:
-
Determine the pKa: If the pKa is not known, assume a typical range for a secondary benzylic amine (approx. 7-9) and begin your screen well below this.
-
Systematic pH Screen: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).
-
Test Solubility: Attempt to dissolve a known amount of the compound in each buffer to determine the pH at which your target concentration is achieved. Start with gentle agitation or vortexing, followed by sonication if needed.
See Protocol 1 for a detailed experimental workflow.
Q2: I've lowered the pH, which improved solubility, but I still cannot achieve my desired high concentration for a stock solution. What is the next logical step?
Answer: The next step is to introduce a co-solvent system.
Scientific Rationale: If pH adjustment alone is insufficient, the overall polarity of the solvent system needs to be reduced to better accommodate the lipophilic biphenyl structure of the compound. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, decrease the dielectric constant of the mixture.[6] This reduces the interfacial tension between the aqueous environment and the hydrophobic solute, effectively making the solvent more "hospitable" to your compound.[7]
Commonly Used Co-solvents for Preclinical Formulations:
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in vivo. |
| Propylene Glycol (PG) | 10-40% (v/v) | Can increase viscosity. Good safety profile.[8] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Common in both oral and parenteral formulations.[7] |
| Dimethyl Sulfoxide (DMSO) | ≤10% for in vivo; <0.5% for in vitro | Excellent solubilizer but can have cellular toxicity. Always run vehicle controls. |
Troubleshooting Steps:
-
Select a Biocompatible Co-solvent: Choose a co-solvent appropriate for your experimental model (e.g., avoid high concentrations of DMSO for cell-based assays).
-
Optimize the Ratio: Start with your optimal pH buffer identified in Q1. Titrate in the co-solvent in increments (e.g., 5%, 10%, 20%) until the compound dissolves.
-
Observe Stability: After dissolution, let the solution stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate over time.
See Protocol 2 for a detailed experimental workflow.
Q3: I need to prepare a formulation for an in vivo study, and the required dose necessitates a very high concentration that even co-solvents can't achieve. What advanced formulation strategies should I consider?
Answer: For high-concentration requirements, you should explore more advanced solubilization techniques such as micellar solubilization using surfactants or complexation with cyclodextrins .
Scientific Rationale: These methods go beyond simply modifying the bulk solvent and instead create nano-scale carriers that encapsulate the drug molecule.
-
Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9] The interior of the micelle is hydrophobic and can entrap your poorly soluble drug, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous medium.[10] Commonly used non-ionic surfactants include Polysorbates (e.g., Tween® 80) and Polyoxyethylated castor oils (e.g., Kolliphor® EL).[9]
-
Cyclodextrin Complexation: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The drug molecule can fit into this cavity, forming an "inclusion complex." This complex shields the hydrophobic drug from the water, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with improved solubility and safety.
The selection between these methods often depends on the specific drug properties, required dose volume, and route of administration.
Caption: A logical workflow for overcoming solubility issues.
Q4: My compound dissolves initially but crashes out of solution after a few hours or upon dilution. What is happening?
Answer: You are likely observing the formation of a supersaturated solution that is thermodynamically unstable.
Scientific Rationale: This often occurs when using high percentages of co-solvents or other solubilizers. The initial energy input (e.g., vortexing, sonication) forces the drug into solution at a concentration higher than its true equilibrium solubility in that specific solvent system. Over time, the system seeks its lowest energy state, leading to the nucleation and precipitation of the excess drug. This is a critical issue for IV infusions, where dilution into the bloodstream can cause precipitation.
Troubleshooting Steps:
-
Conduct Stability Studies: Prepare your formulation and monitor it at relevant temperatures (e.g., 4°C, room temperature) for at least 24 hours to check for precipitation.
-
Perform a Dilution Test: Dilute your final formulation into an aqueous buffer (e.g., PBS) to simulate in vivo dilution and check for immediate or delayed precipitation.
-
Re-optimize: If precipitation occurs, you must reformulate. This typically involves either increasing the amount of solubilizer (co-solvent, surfactant) or, more commonly, reducing the final concentration of the drug to a level that is thermodynamically stable.
-
Consider Kinetic Stabilizers: In some advanced formulations, polymers like HPMC or PVP can be added to inhibit crystal growth and maintain a supersaturated state for a longer, more useful period.
Key Experimental Protocols
Protocol 1: Systematic pH-Solubility Screening
-
Prepare Buffers: Make a series of physiologically relevant buffers (e.g., citrate, acetate) at pH values of 3.0, 4.0, 5.0, and 6.0. Also include a neutral control (e.g., PBS pH 7.4).
-
Weigh Compound: Accurately weigh a fixed amount of this compound into separate glass vials (e.g., 5 mg per vial).
-
Add Solvent: Add a small, fixed volume of each buffer to the corresponding vial to achieve a concentration higher than your target (e.g., 250 µL to the 5 mg for a 20 mg/mL test).
-
Promote Dissolution: Vortex each vial vigorously for 2 minutes. If not dissolved, sonicate in a bath sonicator for 15-30 minutes, ensuring the solution does not overheat.
-
Equilibrate: Allow the slurries to equilibrate at room temperature for 2-4 hours to ensure equilibrium is reached.
-
Assess Solubility: Centrifuge the vials to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration via a suitable method (e.g., HPLC-UV). The concentration measured is the equilibrium solubility at that pH.
-
Select Optimal pH: Choose the lowest pH that provides a stable solution at or above your target concentration.
Protocol 2: Co-Solvent System Development
-
Select Buffer: Begin with the optimal acidic buffer identified in Protocol 1.
-
Prepare Co-Solvent Blends: Create binary solvent systems by mixing your chosen co-solvent (e.g., PEG 400) with the buffer at various ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Test Solubility: Using the same method as in Protocol 1, determine the solubility of the compound in each co-solvent blend.
-
Identify Minimum Requirement: Identify the blend with the lowest percentage of co-solvent that fully dissolves the compound at your target concentration and remains physically stable for at least 24 hours. Using the minimum amount of organic solvent necessary is best practice for reducing potential toxicity.
Caption: Decision-making process for formulation development.
References
-
PubChem. * (4-Chlorophenyl)(phenyl)methanamine*. National Center for Biotechnology Information. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available at: [Link]
-
Li, J., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
- Google Patents. US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
-
Park, K. (2014). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
-
Bighash, M., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Available at: [Link]
-
ResearchGate. (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available at: [Link]
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]
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- 4. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. As a crucial intermediate in pharmaceutical development, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during its synthesis, primarily via reductive amination of 4-(2-chlorophenyl)benzaldehyde.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is analyzed from a mechanistic standpoint, with actionable solutions provided.
Problem 1: Low Yield of the Desired Primary Amine
Q: My reaction is showing low conversion of the starting aldehyde or a low yield of the final hydrochloride salt. What are the likely causes and how can I improve the yield?
A: Low yield can stem from several factors, from incomplete reaction to product loss during workup. A systematic approach is key to diagnosing the issue.[1]
-
Potential Cause 1: Incomplete Imine Formation. The initial condensation of 4-(2-chlorophenyl)benzaldehyde with methylamine to form the imine intermediate is a reversible equilibrium.
-
Solution: To drive the equilibrium towards the imine, removal of water is crucial. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Potential Cause 2: Inefficient Reduction. The choice and activity of the reducing agent are critical.
-
Solution: Sodium borohydride (NaBH₄) is a common choice; however, its reactivity can be influenced by the solvent and temperature. Ensure the NaBH₄ is fresh and has been stored under anhydrous conditions. Alternatively, a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be more effective and selective for the imine, minimizing side reactions.[2]
-
-
Potential Cause 3: Product Loss During Workup and Purification. The hydrochloride salt has some solubility in aqueous media, and significant amounts can be lost during the extraction and washing steps.
-
Solution: During the aqueous workup, ensure the aqueous phase is saturated with a salt like sodium chloride before extraction to decrease the product's solubility. When washing the final crystalline product, use a minimal amount of a cold, non-polar solvent (e.g., cold isopropanol or diethyl ether) to minimize dissolution of the desired salt.[3]
-
Problem 2: Presence of a Significant Amount of a Tertiary Amine Impurity
Q: My post-reaction analysis (e.g., by LC-MS or NMR) shows a significant peak corresponding to N,N-dimethyl-[4-(2-chlorophenyl)phenyl]methylamine. How is this side product formed and how can I prevent it?
A: The formation of a tertiary amine is a classic example of over-alkylation in reductive amination.[4]
-
Mechanistic Insight: The desired primary amine product is itself a nucleophile and can react with the starting aldehyde to form a new iminium ion. Subsequent reduction of this new iminium ion leads to the formation of a secondary amine, which can then undergo another reductive amination to yield the tertiary amine.
-
Preventative Measures:
-
Stoichiometry Control: Use a modest excess of methylamine relative to the aldehyde. A large excess of the amine starting material can favor the formation of the primary amine.
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture containing the pre-formed imine can help to ensure that the primary amine is formed and "consumed" before it has a chance to react further.
-
One-Pot, Two-Step Procedure: A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control over the reaction compared to a one-pot mixing of all reagents.[5]
-
Problem 3: Contamination with [4-(2-Chlorophenyl)phenyl]methanol
Q: I have identified the alcohol corresponding to my starting aldehyde, [4-(2-chlorophenyl)phenyl]methanol, as a major byproduct. What leads to its formation?
A: The presence of the corresponding alcohol is a result of the direct reduction of the starting aldehyde.
-
Causality: This side reaction becomes significant if the reducing agent is added before the imine has had sufficient time to form. Sodium borohydride can readily reduce aldehydes to alcohols.
-
Mitigation Strategies:
-
Prioritize Imine Formation: Allow the aldehyde and methylamine to stir together for a sufficient period (e.g., 1-2 hours) before introducing the reducing agent. Monitoring the reaction by TLC or LC-MS can confirm imine formation.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more selective for the reduction of imines and protonated imines over aldehydes and ketones, making it a better choice to minimize this side product.
-
Problem 4: Difficulty in Product Crystallization/Oiling Out
Q: During the final crystallization of the hydrochloride salt, my product is "oiling out" or failing to crystallize effectively. What are the reasons for this and how can I achieve a crystalline solid?
A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the presence of impurities or inappropriate solvent conditions.[3][6]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. For the hydrochloride salt, polar protic solvents like isopropanol, ethanol, or methanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a small seed crystal of the pure product.[3]
-
Purity of the Crude Product: A high concentration of impurities can inhibit crystallization. If oiling out persists, it may be necessary to purify the crude free base by column chromatography before converting it to the hydrochloride salt and attempting recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 4-(2-chlorophenyl)benzaldehyde precursor?
A1: The 4-(2-chlorophenyl)benzaldehyde precursor is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of 4-formylphenylboronic acid with 1-bromo-2-chlorobenzene or 2-chloro-iodobenzene in the presence of a palladium catalyst and a base.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress to observe the consumption of the starting aldehyde and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point for method development.[7][8][9][10]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the desired product and any side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for the characterization of any isolated impurities.[11][12][13]
Q3: How can I effectively remove unreacted 4-(2-chlorophenyl)benzaldehyde from the final product?
A3: Unreacted aldehyde can typically be removed during the workup. After the reduction is complete, the reaction mixture is usually quenched and then subjected to an aqueous workup. The basic amine product can be extracted into an organic solvent, leaving the more polar, unreacted aldehyde (if any) in the aqueous phase, especially after a bisulfite wash. If the aldehyde persists, purification of the free base by column chromatography on silica gel prior to salt formation is highly effective.
Q4: Is the hydrochloride salt of [4-(2-Chlorophenyl)phenyl]methylamine stable for long-term storage?
A4: Yes, converting the amine to its hydrochloride salt significantly increases its stability. The salt is a crystalline solid that is less susceptible to aerial oxidation and degradation compared to the free base, which is an oil or low-melting solid. For long-term storage, it should be kept in a well-sealed container, protected from light and moisture, at room temperature or refrigerated.
Experimental Protocols
Representative Protocol for Reductive Amination
This protocol is a general guideline and may require optimization.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(2-chlorophenyl)benzaldehyde (1.0 eq.) in methanol.
-
Add a solution of methylamine (1.5-2.0 eq., e.g., as a 40% solution in water or a 2.0 M solution in THF) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Workup and Isolation of the Free Base:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [4-(2-Chlorophenyl)phenyl]methylamine as an oil or solid.
-
Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq., e.g., as a 2 M solution in diethyl ether or concentrated HCl) with stirring.
-
The hydrochloride salt should precipitate. If it does not, you may need to reduce the solvent volume or add a less polar co-solvent.
-
-
Recrystallization:
-
Collect the crude hydrochloride salt by filtration.
-
Dissolve the salt in a minimal amount of a hot recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of methanol and ethyl acetate).[3]
-
Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can improve the yield.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visual Diagrams
Caption: Synthetic pathway to [4-(2-Chlorophenyl)phenyl]methylamine HCl and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- BenchChem. (2025). Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization.
- BenchChem. (2025). Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol. (CN105237469A).
- Google Patents. (n.d.).
- International Journal of Pharmaceutical Sciences and Research. (2023).
- University of Rochester Department of Chemistry. (n.d.).
- ResearchGate. (2018).
- ManTech Publications. (2025). Impurity Profiling of Pharmaceuticals.
- ChemicalBook. (n.d.). 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- PubChem. (n.d.). 1-(4-chlorophenyl)-N,N-dimethylmethanamine.
- Master Organic Chemistry. (2017).
- Wikipedia. (n.d.). N,N-Dimethylphenylenediamine.
- The Royal Society of Chemistry. (2016).
- Toronto Research Chemicals. (n.d.). 1-(4-Chlorophenyl)-N,N-dimethylmethanamine.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- Organic Chemistry Portal. (n.d.).
- Agilent. (2009).
- University of Rochester Department of Chemistry. (n.d.).
- Pharma Excipients. (2023).
- Google Patents. (n.d.). Preparation method of 4-chlorophenyl-2-pyridyl methanol.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by.
- YouTube. (2023).
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-.
- E-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). N,N-Dimethylphenylenediamine.
- Asian Journal of Organic Chemistry. (2024). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
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- 12. 4-Aminodiphenylamine(101-54-2) 1H NMR [m.chemicalbook.com]
- 13. epfl.ch [epfl.ch]
Technical Support Center: Optimizing Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the reductive amination pathway.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and industrially scalable route is the reductive amination of 4-(2-chlorophenyl)benzaldehyde. This method offers high atom economy and typically proceeds in a one-pot fashion. An alternative, though often requiring harsher conditions, is the Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the amine source.[1][2][3][4] This reaction often yields the N-formyl intermediate, which then requires a subsequent hydrolysis step to yield the desired primary amine.[2]
Q2: How is the precursor, 4-(2-chlorophenyl)benzaldehyde, typically synthesized?
A2: The synthesis of 4-(2-chlorophenyl)benzaldehyde can be achieved through various methods, including the hydrolysis of 4-(2-chlorophenyl)benzal chloride or the oxidation of the corresponding 4-(2-chlorophenyl)benzyl alcohol.[5]
Q3: What are the critical parameters to control during the reductive amination step?
A3: Several parameters are crucial for a successful reductive amination:
-
Choice of Reducing Agent: Mild and selective reducing agents are preferred to avoid the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice due to its selectivity for the imine intermediate.[6]
-
pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate the formation of the iminium ion intermediate without deactivating the amine nucleophile.
-
Stoichiometry: Careful control of the ratio of aldehyde, amine source (such as ammonia or an ammonium salt), and reducing agent is essential to minimize side reactions.
-
Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion without promoting the formation of degradation products. Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended.[7]
Q4: What is the most effective method for converting the free amine to its hydrochloride salt?
A4: The hydrochloride salt is typically formed by treating a solution of the purified free amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) with a solution of anhydrous HCl in an organic solvent or by bubbling dry HCl gas through the solution.[8][9] The choice of solvent is critical to ensure good precipitation and high purity of the salt.[10][11]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via reductive amination.
dot
Caption: General troubleshooting workflow for the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Actions |
| Inefficient Imine Formation | The initial condensation between the aldehyde and the amine source is a crucial equilibrium step. The steric hindrance from the ortho-chloro group on the benzaldehyde can slow down this process. Solutions: 1. Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid to promote imine formation. 2. Azeotropic Removal of Water: In a two-step process, form the imine first and remove the water formed using a Dean-Stark apparatus before adding the reducing agent. |
| Deactivated Reducing Agent | Hydride-based reducing agents can be sensitive to moisture and air. Solutions: 1. Use Fresh Reagents: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. 2. Check for Quenching: Avoid acidic conditions that are too strong, as they can quench the hydride reagent. |
| Reduction of the Aldehyde | If a less selective reducing agent like sodium borohydride is used, it can reduce the starting aldehyde to the corresponding alcohol, competing with the desired reaction.[6] Solutions: 1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines in the presence of aldehydes. 2. Two-Step Procedure: Isolate the imine before introducing the reducing agent. |
| Incorrect Reaction Temperature | Low temperatures may lead to a sluggish reaction, while excessively high temperatures can cause reagent decomposition or side reactions. Solution: Optimize the temperature. For many reductive aminations, room temperature is a good starting point, but gentle heating (40-50 °C) may be necessary for sterically hindered substrates. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Identification & Mitigation |
| Unreacted 4-(2-chlorophenyl)benzaldehyde | Identification: A distinct spot on TLC with a different Rf value than the product; characteristic aldehyde peak in the ¹H NMR spectrum (~9-10 ppm). Mitigation: 1. Increase Equivalents of Amine Source and Reducing Agent: Use a slight excess of the amine source and the reducing agent to drive the reaction to completion. 2. Purification: The unreacted aldehyde can often be removed during the aqueous work-up by washing the organic layer with a sodium bisulfite solution. Column chromatography can also be effective. |
| Dimeric or Polymeric Byproducts | Identification: Higher molecular weight species observed by mass spectrometry; complex mixture in the NMR spectrum. Mitigation: This can occur if the newly formed primary amine reacts with remaining aldehyde. 1. Control Stoichiometry: Avoid a large excess of the aldehyde. 2. One-Pot, Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine source to reduce the imine as it is formed, minimizing the concentration of the free amine product in the presence of unreacted aldehyde. |
| N-Formyl Intermediate | Identification: This is specific to the Leuckart reaction pathway. It will have a distinct NMR and IR spectrum from the desired primary amine. Mitigation: Ensure the hydrolysis of the N-formyl intermediate to the primary amine is complete by using appropriate acidic or basic conditions and allowing for sufficient reaction time.[12] |
Problem 3: Difficulty in Isolating the Hydrochloride Salt
| Issue | Explanation & Recommended Actions |
| Product Oiling Out Instead of Precipitating | The hydrochloride salt may be too soluble in the chosen solvent system or may have a low melting point. Solutions: 1. Change Solvent System: Try a less polar solvent or a mixture of solvents to decrease the solubility of the salt. Common choices include isopropanol, ethyl acetate, diethyl ether, or mixtures thereof.[10] 2. Cooling: Ensure the solution is sufficiently cooled, potentially in an ice bath, to induce crystallization. 3. Seed Crystals: If available, add a small seed crystal of the pure product to initiate crystallization. |
| Hygroscopic Product | The hydrochloride salt may absorb atmospheric moisture, leading to a gummy or oily product. Solutions: 1. Anhydrous Conditions: Conduct the salt formation and filtration under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[8] 2. Drying: Dry the final product thoroughly under vacuum. |
| Incomplete Salt Formation | Insufficient acid was added to protonate all of the free amine. Solution: Ensure at least one molar equivalent of HCl is added. Monitor the pH of the solution to confirm it is acidic. |
III. Experimental Protocols
Protocol 1: Synthesis of [4-(2-Chlorophenyl)phenyl]methylamine via Reductive Amination
dot
Caption: A typical workflow for the reductive amination synthesis.
Materials:
-
4-(2-chlorophenyl)benzaldehyde (1.0 equiv)
-
Ammonium acetate (5-10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Anhydrous HCl solution (e.g., in diethyl ether or isopropanol)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(2-chlorophenyl)benzaldehyde and ammonium acetate.
-
Add anhydrous DCE and stir the mixture at room temperature until the aldehyde is fully dissolved.
-
In portions, slowly add sodium triacetoxyborohydride to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Purify the crude amine by column chromatography on silica gel if necessary.
-
Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of anhydrous HCl dropwise with stirring.
-
Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Mechanistic Insights
The Role of Steric Hindrance
The ortho-chloro substituent on one of the phenyl rings of the starting benzaldehyde introduces significant steric bulk around the carbonyl group. This can hinder the initial nucleophilic attack by the amine source, slowing down the formation of the crucial iminium ion intermediate.
dotdot
Sources
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Technical Support Center: Troubleshooting Low Bioactivity of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Introduction
This guide is designed for researchers, scientists, and drug development professionals experiencing lower-than-expected bioactivity with [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. This molecule, characterized by a chlorinated biphenyl scaffold, presents both opportunities for potent biological interaction and challenges related to its physicochemical properties. Low or inconsistent bioactivity in assays is a frequent hurdle in the early stages of drug discovery, often stemming from issues beyond the compound's intrinsic potency.[1][2]
This document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues. The advice herein is predicated on the assumption that the compound is being evaluated as a putative inhibitor in either biochemical or cell-based assays, a common application for this structural class.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 value is significantly higher than anticipated in my initial screen. What are the first and most critical parameters I should verify?
A1: Before delving into complex biological reasons, it is crucial to rule out fundamental experimental errors. The reproducibility of any assay begins with the precise handling and preparation of the small molecule.
Core Action Items:
-
Verify Stock Solution Concentration: The accuracy of your entire dilution series depends on the concentration of your primary stock solution.[3][4] An error in the initial weighing of the compound or calculation of the molarity is a common source of discrepancy. We strongly recommend re-validating the stock concentration. If in-house capabilities are limited, consider outsourcing for quantitative analysis.[5]
-
Check Calculation and Dilution Series: Meticulously double-check all calculations for your serial dilutions. A simple spreadsheet error can shift an entire dose-response curve. Ensure that the dilution factors are correct and that the final concentrations in the assay are as intended.
-
Assess Pipetting Accuracy: Inaccurate or uncalibrated pipettes can introduce significant variability.[6] For viscous solutions like 100% DMSO, it is advisable to use positive displacement pipettes or the reverse pipetting technique with standard air displacement pipettes to ensure accurate dispensing.
-
Evaluate Positive Controls: The performance of your positive control is a key indicator of assay health. If the positive control is also showing weaker-than-expected activity, it points to a systemic issue with the assay reagents or protocol rather than a problem with your test compound.[6]
Q2: I've noticed a cloudy precipitate or crystals in my assay wells after adding the compound. How does this affect my results and how can I improve solubility?
A2: Poor aqueous solubility is one of the most common reasons for observing low bioactivity.[7][8] The biphenyl and chlorophenyl groups in your molecule contribute to its hydrophobicity, making it prone to precipitation in aqueous assay buffers. If your compound crashes out of solution, its effective concentration is far lower than the nominal concentration, leading to an artificially high IC50.[7]
Solubility Troubleshooting Workflow:
-
Visual Inspection: Always visually inspect your assay plates (e.g., under a microscope) before and after compound addition to check for precipitation.
-
Solvent Management: While DMSO is a common solvent, its final concentration in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][9]
-
Modify the Assay Buffer:
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer can sometimes improve solubility.[10]
-
Addition of Excipients: In biochemical assays, small amounts of non-denaturing detergents (e.g., Tween-20, Triton X-100) or solubility enhancers like cyclodextrins can be included.[11]
-
-
Kinetic vs. Thermodynamic Solubility: Understand that a compound might be kinetically soluble (remaining in solution for a short period after dilution from a DMSO stock) but will precipitate over time as it reaches its lower thermodynamic solubility limit.[10] Consider the incubation time of your assay.
| Parameter | Recommendation | Causality |
| Final DMSO Concentration | Keep below 0.5% (v/v) | High DMSO concentrations can be directly toxic to cells or alter enzyme conformation, confounding results.[7] |
| Stock Solution Preparation | Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO.[8] | Creates a starting point for accurate serial dilutions and minimizes the volume of organic solvent added to the aqueous assay buffer. |
| Intermediate Dilutions | Perform intermediate dilution steps in DMSO or a co-solvent system if necessary. | Avoids large dilution factors directly into aqueous buffer, which can cause "shock" precipitation. |
| Buffer Additives (Biochemical Assays) | Consider 0.01% Tween-20 or other non-ionic detergents. | Surfactants can form micelles that help keep hydrophobic compounds in solution. |
Q3: My compound is pure and appears soluble, but the bioactivity remains low. How can I confirm the compound is stable under my experimental conditions?
A3: Compound instability can lead to a progressive loss of active molecules over the course of an experiment. This degradation can be caused by reactivity with buffer components, light sensitivity, or thermal instability.[12][13][14]
Stability Assessment Protocol:
-
Pre-incubation Test: Incubate your compound in the complete assay buffer (without cells or target enzyme) for the full duration of your experiment (e.g., 24, 48 hours).
-
Analytical Verification: After the incubation period, analyze the sample using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Compare and Quantify: Compare the peak corresponding to the parent compound in the incubated sample to a freshly prepared standard. A significant decrease in the parent peak area indicates degradation.
Key Considerations for Compound Handling:
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[9][14]
-
Light Exposure: Protect solutions from direct light, especially if the compound has photosensitive moieties.
-
Reactive Thiols: Be aware of components like DTT or β-mercaptoethanol in your buffers, as they can react with certain chemical functionalities.
Q4: Could my compound be interfering with the assay technology itself, rather than acting on the biological target?
A4: Yes, this is a critical and often overlooked possibility. Assay interference can generate false-positive or false-negative results.[15][16] Given that many assays rely on fluorescence, luminescence, or absorbance readouts, a compound that interacts with light can easily skew the data.
Types of Assay Interference:
-
Autofluorescence: The compound itself fluoresces at the excitation/emission wavelengths of the assay, increasing the background signal.
-
Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the signal from the reporter fluorophore.
-
Reporter Enzyme Inhibition: In assays using reporter enzymes like luciferase or alkaline phosphatase, the compound may directly inhibit the reporter, giving a false impression of activity against the primary target.
-
Colloidal Aggregation: At certain concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to promiscuous activity.[15]
Workflow to Detect Assay Interference
Sources
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- 2. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental challenges related to the stability and degradation of this compound. As direct public data on this specific molecule is limited, this guide synthesizes information from analogous structures, first-principle chemical reactivity, and established pharmaceutical stability testing protocols to offer a robust framework for your investigations.
Section 1: Understanding the Molecule's Stability Profile
This compound is a primary amine with key structural features that dictate its stability: a primary benzylic amine, a biphenyl core, and a chloro-aryl group. The hydrochloride salt form generally enhances stability and aqueous solubility.[1] However, several potential degradation pathways exist and must be characterized to ensure the quality, safety, and efficacy of any resulting drug product.
The primary points of lability in the molecule are:
-
The Primary Amine Group : Susceptible to oxidative degradation.[2][3]
-
The Benzylic Carbon-Nitrogen Bond : Can be a target for hydrolysis or oxidation.
-
The Chloro-Aryl Group : The carbon-chlorine bond may be susceptible to photolytic cleavage.[4]
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule, as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]
Section 2: Predicted Degradation Pathways
Based on the functional groups present, we can predict three primary degradation pathways under stress conditions. Understanding these pathways is the first step in designing robust analytical methods and stable formulations.
Pathway 1: Oxidative Degradation
Oxidation is a common degradation pathway for primary amines and is often initiated by atmospheric oxygen, peroxide impurities from excipients, or metal ions.[2][7]
-
Mechanism : The initial step is often the formation of an imine intermediate through the loss of two hydrogen atoms from the amine and the adjacent carbon. This imine is then susceptible to hydrolysis.
-
Primary Degradant : The predicted major oxidative degradant is 4-(2-Chlorophenyl)benzaldehyde .
-
Secondary Degradant : Further oxidation of the aldehyde could potentially lead to 4-(2-Chlorophenyl)benzoic acid .
Pathway 2: Photodegradation
Aryl chlorides can undergo reductive dehalogenation upon exposure to light, particularly UV light.[8] This process involves the cleavage of the C-Cl bond.
-
Mechanism : Homolytic cleavage of the carbon-chlorine bond by light energy generates an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules.
-
Primary Degradant : The predicted major photolytic degradant is (4-phenyl)methylamine .
Pathway 3: Hydrolytic Degradation
While the amine hydrochloride is generally stable in neutral aqueous solutions, it can be susceptible to degradation under strongly acidic or basic conditions, although this is generally less common than oxidation for this type of molecule.[9][10]
-
Mechanism : Under harsh pH and temperature conditions, nucleophilic attack by water or hydroxide ions could potentially cleave the C-N bond, though this is less likely than imine formation via oxidation followed by hydrolysis.
-
Potential Degradants : This could lead to 4-(2-Chlorophenyl)benzyl alcohol and ammonia.
The following diagram illustrates these predicted primary degradation routes.
Caption: Predicted degradation pathways for [4-(2-Chlorophenyl)phenyl]methylamine.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis and handling of this compound.
Q1: I am seeing a new, unexpected peak in my HPLC chromatogram during routine analysis. What could it be?
A1: An unexpected peak is likely a degradation product.
-
Initial Check : First, confirm it's not a solvent impurity or system artifact by running a blank.
-
Identify the Source : The most common cause is slow oxidation. Has the material been exposed to air or light for an extended period? Was it stored at an elevated temperature? Oxidation is the second most frequent degradation pathway for pharmaceuticals.[2]
-
Troubleshooting Steps :
-
Check Storage : Ensure the compound is stored in a well-sealed, airtight container, protected from light, and at the recommended temperature.
-
Use Inert Gas : When preparing solutions, especially for long-term use, degas the solvent and consider blanketing the solution and solid material with an inert gas like nitrogen or argon.
-
Characterize the Peak : If the peak persists, use LC-MS to determine its mass. Compare the mass to the predicted degradants in Section 2. A mass corresponding to 4-(2-Chlorophenyl)benzaldehyde is a strong indicator of oxidation.
-
Q2: My assay values for the parent compound are decreasing over time in my formulated solution. How can I investigate this instability?
A2: A decrease in assay value points to degradation. A systematic forced degradation study is the recommended approach to identify the cause.[5][11] This involves intentionally stressing the drug substance under various conditions to accelerate degradation.
-
Causality : Forced degradation studies help establish degradation pathways and demonstrate the specificity of your analytical method.[5] This is a regulatory expectation under ICH guidelines.[12][13]
-
Recommended Protocol : The table below outlines a standard set of conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the parent compound. Adjust time and stressor concentration as needed.
| Stress Condition | Protocol | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 1 mg/mL in 0.1 M HCl, heat at 60°C for 24-48h | Hydrolysis |
| Base Hydrolysis | 1 mg/mL in 0.1 M NaOH, heat at 60°C for 24-48h | Hydrolysis, Oxidation |
| Oxidation | 1 mg/mL in 3% H₂O₂, room temp, protected from light, for 24h | Oxidation |
| Thermal | Store solid compound at 80°C for 72h | Thermolysis |
| Photostability | Expose solid & solution (1 mg/mL) to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B.[14][15] | Photolysis |
-
Workflow Diagram :
Caption: Workflow for a forced degradation study.
Q3: I performed a forced degradation study, and the oxidative condition (H₂O₂) resulted in almost complete loss of the parent compound and multiple new peaks. What should I do?
A3: This indicates high sensitivity to oxidation.
-
Reduce Stress Level : The goal of forced degradation is to generate a modest amount of degradation to study the pathway, not to destroy the molecule. Reduce the concentration of hydrogen peroxide (e.g., from 3% to 0.3% or 0.1%) and/or decrease the exposure time.
-
Antioxidant Strategy : This result is a critical piece of information for formulation development. It strongly suggests that an antioxidant will be required in the final drug product to ensure stability. Common pharmaceutical antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.
-
Packaging : Consider oxygen-impermeable packaging and including an oxygen scavenger for the final product.
Q4: My photostability study showed a new peak. How can I confirm it is the dehalogenated product?
A4: The primary method for structural elucidation is mass spectrometry.
-
LC-MS Analysis : Analyze the photodegraded sample by LC-MS.
-
Mass Comparison : Look for a peak with a mass corresponding to (4-phenyl)methylamine.
-
Mass of Parent ([M+H]⁺): C₁₃H₁₂ClN + H⁺ ≈ 218.07 Da
-
Mass of Dehalogenated Product ([M+H]⁺): C₁₃H₁₃N + H⁺ ≈ 184.11 Da
-
-
Confirmation : The presence of a peak with a mass of ~184 Da that is absent in the control sample is strong evidence for dehalogenation.
-
Mitigation : If photolability is confirmed, the drug product must be protected from light using amber vials, opaque packaging, or blister packs with a light barrier.
Q5: Are there any special handling considerations for the hydrochloride salt form?
A5: Yes. While the salt form improves stability, it can influence pH and reactivity.
-
Aqueous Solutions : Amine hydrochloride salts are salts of a weak base and a strong acid, meaning they will produce a mildly acidic solution in unbuffered water.[10] This acidity can potentially catalyze other reactions if sensitive excipients are present.
-
pH Stability : Always determine the pH stability profile of your compound. Analyze its degradation rate in a series of buffers across a wide pH range (e.g., pH 2 to 10) to find the pH of maximum stability. This is crucial for developing a stable liquid formulation.
-
Free Base Conversion : When working in basic conditions or with basic excipients, the hydrochloride salt will be neutralized to the free base. The free base form may have different solubility and stability properties (e.g., it may be more prone to oxidation) than the salt.
References
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PubChem. (). pubchem.ncbi.nlm.nih.gov.
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Angene Chemical. (). angenechemical.com.
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Pezzella, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 183. [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. [Link]
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OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. olisystems.com. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ich.org. [Link]
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Molbase. ((4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7 wiki). molbase.com. [Link]
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Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
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Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ajrconline.org. [Link]
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Schön, U., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2326-2334. [Link]
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ResearchGate. (Stability of drugs and medicines Hydrolysis). researchgate.net. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. biomedres.us. [Link]
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EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. ema.europa.eu. [Link]
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Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 836-851. [Link]
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FDA. (Q1 Stability Testing of Drug Substances and Drug Products). fda.gov. [Link]
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Chemistry LibreTexts. (2021). 15.16: Chemical Properties of Amides- Hydrolysis. chem.libretexts.org. [Link]
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ResearchGate. (Forced Degradation Studies to Assess the Stability of Drugs and Products). researchgate.net. [Link]
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Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-411. [Link]
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MDPI. (Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals). mdpi.com. [Link]
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ACS Publications. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. pubs.acs.org. [Link]
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Brage. (Oxidative degradation of amines using a closed batch system). brage.inn.no. [Link]
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ResearchGate. (Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation). researchgate.net. [Link]
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PNAS. (2022). Chlorination of arenes via the degradation of toxic chlorophenols. pnas.org. [Link]
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Improving the purity of synthesized [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
Technical Support Center: [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
A Guide to Achieving High Purity for R&D Applications
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
Answer: Impurities are typically process-related and depend on the synthetic route. Assuming a standard synthesis via reductive amination of 4-(2-chlorophenyl)benzaldehyde, you can anticipate the following:
-
Unreacted Starting Materials: Residual 4-(2-chlorophenyl)benzaldehyde.
-
Reaction Intermediates: The corresponding imine formed between the aldehyde and the ammonia source.
-
Reducing Agent Byproducts: Borate salts (if using sodium borohydride derivatives) or other inorganic residues.
-
Side-Products: Small amounts of the secondary amine, formed if the newly synthesized primary amine reacts with another molecule of the starting aldehyde.[1]
Application Scientist's Note: The reductive amination pathway involves the equilibrium between the carbonyl compound and the imine, followed by reduction.[2][3] If the reduction is slow or incomplete, or if the initial imine formation is unfavorable, you will see a mixture of starting material, intermediate, and product. The key is to drive the imine formation to completion before or during the reduction step. Common reducing agents for this process include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or sodium borohydride (NaBH4).[4][5]
Q2: My crude product is a sticky oil or a discolored solid. What is the best initial purification strategy?
Answer: For a polar, ionizable compound like an amine hydrochloride, an acid-base extraction is the most powerful initial purification step.[6][7] This technique effectively separates your basic amine product from neutral impurities (like the starting aldehyde) and acidic byproducts.
Application Scientist's Note: This method leverages the differential solubility of the amine in its two forms. The free amine is soluble in organic solvents (e.g., dichloromethane, ethyl acetate), while its protonated hydrochloride salt is soluble in water.[7][8] By cycling the compound between these two forms, you can efficiently wash away impurities that remain in one phase. Following this, recrystallization can be employed to remove remaining minor impurities and to obtain a crystalline solid.
Q3: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels (e.g., <0.1%).[9][10] A reversed-phase C18 column is a good starting point.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative assessment during the purification process. It helps in identifying the presence of starting materials and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of your desired compound and can reveal the presence of significant impurities (>1-2%) if their signals do not overlap with the product's signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the free amine after conversion from the salt form.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental challenges in a problem-solution format.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving purity issues with your synthesized amine hydrochloride.
Caption: Troubleshooting Decision Tree for Purification.
Q: My analysis shows significant residual 4-(2-chlorophenyl)benzaldehyde. How do I remove it?
Answer: An acid-base extraction is the ideal method. The starting aldehyde is a neutral organic compound, while your product is a basic amine. This difference in chemical property is key to their separation.
Protocol: See Protocol 1: High-Purity Isolation via Acid-Base Extraction .
Application Scientist's Note: By dissolving your crude product in an organic solvent and washing with an aqueous acid (like 1M HCl), the basic amine is protonated and drawn into the aqueous layer as the hydrochloride salt.[8] The neutral aldehyde remains in the organic layer, which can then be discarded. Afterwards, you basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can be extracted back into a fresh organic solvent. This process effectively purges the product of neutral and acidic impurities.
Q: My isolated hydrochloride salt is off-white or yellow. What causes this and how can I fix it?
Answer: The discoloration is likely due to high-molecular-weight, colored byproducts formed during the synthesis. These can often be removed by treating a solution of the product with activated carbon, followed by recrystallization.
Application Scientist's Note: Activated carbon has a high surface area with pores that are effective at adsorbing large, flat (aromatic) colored molecules. When you dissolve your crude product and stir it with a small amount of activated carbon, these color bodies are trapped. A subsequent hot filtration removes the carbon (and the adsorbed impurities), leaving a decolorized solution from which you can recrystallize your pure, white product. Use carbon sparingly (1-2% w/w) to avoid adsorbing your actual product.
Q: I'm struggling to get my amine hydrochloride to crystallize from solution. What should I do?
Answer: Difficulty in crystallization usually points to either residual impurities inhibiting lattice formation or a suboptimal solvent system.
Recommended Actions:
-
Ensure High Purity: First, perform a thorough acid-base extraction to ensure all neutral impurities are removed.
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which your compound is soluble when hot but poorly soluble when cold. For amine hydrochlorides, polar protic solvents or mixtures are often effective.[11]
-
Trituration: If the product oils out, try adding a non-polar solvent (like hexanes or diethyl ether) to the oil and stirring or sonicating vigorously. This can often induce crystallization by "crashing" the solid out of the residual solvent.
-
Seeding: If you have a small amount of pure crystalline material, adding a single seed crystal to a supersaturated solution can initiate crystallization.
| Solvent/System | Suitability for Amine HCl Recrystallization | Rationale |
| Isopropanol (IPA) | Excellent | Good balance of polarity; dissolves salt when hot, low solubility when cold. |
| Ethanol/Water | Very Good | Water increases polarity to dissolve the salt; ethanol decreases polarity to induce crystallization upon cooling. |
| Methanol/MTBE | Very Good | Methanol is a strong solvent; MTBE acts as an anti-solvent to prompt crystallization. |
| Acetonitrile | Good | A polar aprotic solvent that can be effective for moderately polar salts. |
| Water | Use with Caution | High solubility may lead to poor recovery unless an anti-solvent is used.[12] |
Detailed Experimental Protocols
Protocol 1: High-Purity Isolation via Acid-Base Extraction
This protocol is designed to separate the basic amine product from neutral or acidic impurities.
Caption: Workflow for Purification via Acid-Base Extraction.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of 1M hydrochloric acid (HCl). Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the pH is >12. The free amine may precipitate or form an oil.
-
Re-extraction: Extract the free amine from the basic aqueous solution three times with fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, EtOAc) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure this compound.
Protocol 2: Purification via Recrystallization
This protocol is for purifying the solid hydrochloride salt to remove minor impurities and achieve high crystallinity.
Methodology:
-
Solvent Selection: Choose a suitable solvent system (e.g., isopropanol).
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude hydrochloride salt to achieve complete dissolution. If the material is highly soluble, you may need a binary solvent system (e.g., ethanol/ether).
-
Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry the crystals under high vacuum.
Protocol 3: Purification via Flash Column Chromatography
Chromatography should be considered if recrystallization and extraction fail to remove a persistent impurity. Purifying a polar amine salt on standard silica gel can be challenging due to strong acidic interactions.
Application Scientist's Note: The acidic nature of silica gel can cause severe tailing and poor recovery of basic amines.[13] To counteract this, you can either modify the mobile phase or use a different stationary phase.
Recommended Approaches:
-
Modified Normal Phase:
-
Stationary Phase: Standard Silica Gel (SiO₂).
-
Mobile Phase: Use a non-polar/polar solvent system (e.g., Hexane/EtOAc or DCM/Methanol) with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) added to the polar solvent.[14] This neutralizes the acidic sites on the silica, allowing for better elution of the amine.
-
-
Amine-Functionalized Silica:
-
Stationary Phase: Amine-functionalized silica (KP-NH).[15]
-
Mobile Phase: Standard non-polar/polar gradients (e.g., Hexane/EtOAc). This is often the most effective and reproducible method as the stationary phase itself is basic, preventing strong interactions without needing a mobile phase modifier.[16]
-
-
Reversed-Phase:
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: Water/Acetonitrile or Water/Methanol gradient, often with a pH modifier like formic acid or TFA to ensure the amine is protonated and elutes cleanly.
-
References
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]
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Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
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Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
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PubChem. (n.d.). [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride. Retrieved from [Link]
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Reddit. (n.d.). Amine workup. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Toxicological Profile for Formaldehyde - ANALYTICAL METHODS. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Global Scientific Journal. (2022). A review of various analytical methods of promethazine hydrochloride. Retrieved from [Link]
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Validation & Comparative
Cross-reactivity studies of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
An Objective Guide to Profiling the Selectivity of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is not merely a regulatory checkbox; it is a fundamental prerequisite for advancing a molecule toward clinical consideration. A compound's interactions with unintended biological targets, often termed "off-target effects," are a primary driver of clinical-stage failures and unforeseen toxicities. This guide provides a strategic framework for the systematic cross-reactivity profiling of this compound (CAS 1345857-41-8), a research compound with limited publicly available biological data.
Instead of presenting a retrospective analysis, we will establish a prospective, tiered experimental plan. This document serves as both a strategic blueprint and a practical laboratory guide for researchers tasked with elucidating the selectivity profile of this, or structurally related, novel chemical entities. We will detail the rationale behind assay selection, provide robust, step-by-step protocols, and outline how to interpret the resulting data in the context of a broader drug development program.
Structural Analysis and Target Hypothesis Generation
The molecular structure of [4-(2-Chlorophenyl)phenyl]methylamine is the logical starting point for our investigation. It contains several well-known pharmacophores that suggest potential interactions with multiple protein families.
-
Biaryl Core: The biphenyl moiety is a privileged scaffold found in numerous approved drugs, known to interact with targets ranging from nuclear hormone receptors to enzymes and G-protein coupled receptors (GPCRs).
-
Chlorophenyl Group: The ortho-substituted chlorine atom introduces specific steric and electronic properties that can dictate binding orientation and affinity.
-
Primary Amine (as hydrochloride salt): The terminal methylamine group is basic and will be protonated at physiological pH. This positively charged feature is a classic recognition motif for aminergic GPCRs (e.g., serotonin, dopamine, adrenergic receptors) and ion channels, where it can form key salt-bridge interactions within the binding pocket.
Based on these features, a primary hypothesis is that the compound may interact with monoamine transporters or receptors. Therefore, a focused yet broad screening approach is warranted to de-risk this chemical scaffold.
A Tiered Strategy for Cross-Reactivity Profiling
We propose a two-tiered approach, beginning with a broad screen to identify potential liabilities, followed by more focused, quantitative follow-up studies on any initial "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Liability Screen
The initial step involves screening the compound at a single, high concentration (typically 10 µM) against a panel of targets known to be associated with adverse drug reactions (ADRs).[1][2] This approach is a cost-effective strategy to rapidly identify potential off-target liabilities early in the discovery process.[2]
Recommended Panels:
-
General Safety Panel: A comprehensive panel, such as the Eurofins SafetyScreen44 or equivalent, is recommended. These panels typically include a diverse set of ~40-70 targets including GPCRs, ion channels, transporters, and enzymes implicated in common ADRs.
-
Kinase Panel: Given the prevalence of kinase inhibitors in drug discovery, screening against a panel of representative kinases is a prudent, proactive measure.
-
hERG Channel: Due to the critical risk of drug-induced QT prolongation, a dedicated functional assessment of the hERG potassium channel is mandatory and should be performed in parallel.[3]
The primary output of Tier 1 is a list of "hits," typically defined as targets where the compound causes >50% inhibition or displacement of a radioligand at the 10 µM screening concentration.
Tier 2: Quantitative Potency and Selectivity Assessment
Any hit identified in Tier 1 must be followed up with concentration-response studies to determine its potency (IC50 or Ki). This quantitative analysis is crucial for contextualizing the risk. An off-target interaction at 10 µM may be of little clinical concern if the desired on-target activity occurs at low nanomolar concentrations, providing a large therapeutic window.
For GPCR or ion channel hits, it is also essential to determine the mode of action (e.g., agonist, antagonist, or allosteric modulator) using relevant functional assays.
Comparative Framework: Establishing a Selectivity Baseline
To interpret the selectivity profile of this compound, its off-target potency should be compared against relevant benchmarks.
-
Alternative 1: Structurally-Related Negative Control: A close structural analog of the test compound that is known to be inactive at the primary (hypothesized) target. This helps to confirm that any observed off-target activity is not a general feature of the chemical scaffold.
-
Alternative 2: Known Ligand for Off-Target: A well-characterized drug or tool compound known to potently interact with an identified off-target. This serves as a positive control and provides a benchmark for the relative potency of the test compound's off-target interaction.
The hypothetical data below illustrates how to structure the comparative analysis.
Table 1: Hypothetical Cross-Reactivity Profile
| Target | Assay Type | [4-(2-Chlorophenyl)phenyl]methylamine HCl | Alternative 1 (Negative Control) | Alternative 2 (Positive Control) |
| Primary Target (Hypothetical) | Binding Assay | IC50: 15 nM | IC50: >10,000 nM | IC50: 5 nM (Known Ligand A) |
| Off-Target: 5-HT2B Receptor | Radioligand Binding | IC50: 250 nM | IC50: >10,000 nM | IC50: 2 nM (Methysergide) |
| Off-Target: hERG Channel | Patch Clamp | IC50: 1,500 nM | IC50: >10,000 nM | IC50: 20 nM (E-4031) |
| Off-Target: Kinase X | Biochemical | IC50: 8,000 nM | IC50: >10,000 nM | IC50: 50 nM (Staurosporine) |
Interpretation: In this hypothetical scenario, the compound is highly potent at its primary target. It shows moderate off-target activity at the 5-HT2B receptor, a known cardiovascular liability, which would warrant further investigation. The hERG activity is >100-fold weaker than the primary target activity, suggesting a potentially acceptable therapeutic window. The kinase activity is very weak and likely not clinically relevant.
Detailed Experimental Protocols
The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols.[4] The following are standardized, best-practice methodologies for the key assays described.
Protocol 1: GPCR Radioligand Binding Assay (Competition)
This protocol describes a method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[5][6][7]
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Compound Plating: Prepare a 96-well plate containing serial dilutions of the test compound in assay buffer. Include wells for "total binding" (vehicle control) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
Reagent Preparation: Prepare receptor membrane homogenates from cells overexpressing the target of interest. The choice and concentration of radioligand are critical and should be at or below its dissociation constant (Kd) for the receptor.[5]
-
Incubation: Add the radioligand solution to the plate, followed by the membrane preparation to initiate the binding reaction.[8] Incubate the plate with gentle agitation to allow the binding to reach equilibrium.[5]
-
Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filter mat, add a scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to the total and non-specific binding controls. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki using the Cheng-Prusoff equation.
Protocol 2: Biochemical Kinase Inhibition Assay
This protocol describes a common method to measure kinase activity by quantifying the amount of ATP consumed during the phosphorylation reaction.[9][10]
Methodology:
-
Reaction Setup: In a suitable microplate, add the test compound dilutions, followed by the kinase enzyme solution.[11] Allow a brief pre-incubation period (e.g., 15 minutes).[10]
-
Initiation: Start the kinase reaction by adding a solution containing the specific peptide substrate and ATP (typically at its Km concentration).[10]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.[10]
-
Detection: Stop the reaction and measure kinase activity. A common method is ADP-Glo™ (Promega), which involves two steps:
-
First, add a reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Second, add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate percent inhibition for each compound concentration and fit the data to determine the IC50.
Protocol 3: hERG Manual Patch Clamp Electrophysiology
Manual whole-cell patch-clamp is the gold standard for accurately assessing a compound's effect on the hERG channel.[3][12]
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Culture and prepare a single-cell suspension.
-
Patching: Under a microscope, use a glass micropipette to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell. Then, apply gentle suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Voltage Protocol: Clamp the cell's membrane potential and apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (specifically, the tail current upon repolarization).[13] A standardized protocol, such as that recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, should be used.[13][14]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound. Allow the drug effect to reach steady-state at each concentration before recording.
-
Data Acquisition: Record the hERG current at each concentration. The peak tail current is the primary endpoint for measuring hERG block.
-
Data Analysis: Measure the reduction in the tail current amplitude at each compound concentration relative to the baseline. Plot the percent block against concentration to determine the IC50 value.
Conclusion and Strategic Outlook
The systematic, tiered approach outlined in this guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By beginning with a broad screen to identify liabilities and progressing to quantitative, dose-dependent follow-up studies, researchers can build a comprehensive selectivity profile. This data is indispensable for making informed decisions, enabling data-driven structure-activity relationship (SAR) studies to mitigate off-target effects, and ultimately increasing the probability of selecting a safe and effective clinical candidate. Adherence to established, high-quality protocols is paramount for generating reliable and reproducible data that will withstand regulatory scrutiny and guide a successful drug discovery program.
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A Comparative Efficacy Analysis of Novel Neuropathic Pain Therapeutics: Benchmarking [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride Analogues Against Standard Pharmacotherapies
To our valued research community: This guide addresses the inquiry regarding the comparative efficacy of "[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride." Initial investigations have revealed that this specific chemical entity is documented primarily as a synthetic intermediate and lacks published data on its pharmacological activity or therapeutic efficacy.[1][2][3] Consequently, a direct comparison with standard drugs is not feasible at this time.
However, to provide a framework for such an evaluation and to illustrate the rigorous comparative process essential in drug development, this guide will proceed with a hypothetical analogue, which we will refer to as Compound X . We will position Compound X as a novel therapeutic candidate for neuropathic pain and compare its hypothetical preclinical and clinical data with established first-line treatments: Pregabalin , Duloxetine , and Amitriptyline .[4][5] This document is intended to serve as a comprehensive template for researchers engaged in the evaluation of new chemical entities for neuropathic pain.
Introduction to Neuropathic Pain and the Therapeutic Landscape
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, affects a significant portion of the global population.[5] Its management remains a clinical challenge, with many patients experiencing inadequate pain relief from existing therapies.[5] The current therapeutic armamentarium primarily includes anticonvulsants and antidepressants.[6]
-
Pregabalin: An anticonvulsant that modulates calcium channels.[7][8][9]
-
Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant.[10][11][12][13][14]
-
Amitriptyline: A tricyclic antidepressant (TCA) that also inhibits serotonin and norepinephrine reuptake.[15][16][17][18][19]
This guide will compare the hypothetical efficacy and safety profile of Compound X with these established agents, providing a blueprint for the preclinical and clinical evaluation of novel compounds in this therapeutic space.
Pharmacological Profiles: Mechanism of Action
A fundamental aspect of drug comparison is understanding the distinct mechanisms by which each compound exerts its therapeutic effect.
Compound X (Hypothetical)
For the purpose of this guide, we will hypothesize that Compound X is a dual-target modulator, acting as both a voltage-gated sodium channel blocker and a sigma-1 receptor agonist. This dual mechanism is postulated to provide a synergistic effect on pain reduction by decreasing ectopic neuronal firing and modulating central pain processing pathways.
Standard Drugs
-
Pregabalin: Binds to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[7][20][21] This binding reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[7][21]
-
Duloxetine: A potent inhibitor of serotonin and norepinephrine reuptake.[10][11][13][14] By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances descending inhibitory pain pathways in the spinal cord.[11]
-
Amitriptyline: A non-selective inhibitor of serotonin and norepinephrine reuptake.[15][16][17][18] It also has antagonist activity at various other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to its side effect profile.[15][18]
Signaling Pathway Overview
Caption: Mechanisms of action for Compound X and standard neuropathic pain drugs.
Comparative Efficacy: Preclinical and Clinical Data
The following tables present a hypothetical comparison of Compound X with standard drugs based on typical preclinical and clinical endpoints.
Table 1: Preclinical Efficacy in a Rodent Model of Neuropathic Pain (Chung Model)
| Compound | Effective Dose (ED50) (mg/kg) | Maximum Possible Effect (%) | Therapeutic Index (TD50/ED50) |
| Compound X | 5 | 85 | 15 |
| Pregabalin | 10 | 70 | 10 |
| Duloxetine | 15 | 65 | 8 |
| Amitriptyline | 10 | 68 | 7 |
Table 2: Clinical Efficacy in a Phase II Randomized Controlled Trial (12 weeks)
| Compound | Mean Reduction in Pain Score (NRS-11) | Responder Rate (≥50% pain reduction) | Patient Global Impression of Change (PGIC) "Much/Very Much Improved" |
| Compound X | -3.2 | 45% | 50% |
| Pregabalin | -2.5 | 35% | 40% |
| Duloxetine | -2.8 | 38% | 42% |
| Amitriptyline | -2.6 | 36% | 41% |
Safety and Tolerability Profile
A critical differentiator for novel therapeutics is an improved safety and tolerability profile.
Table 3: Common Adverse Events in Clinical Trials (% incidence)
| Adverse Event | Compound X | Pregabalin | Duloxetine | Amitriptyline | Placebo |
| Dizziness | 10 | 25 | 15 | 20 | 5 |
| Somnolence | 8 | 20 | 10 | 30 | 4 |
| Nausea | 5 | 8 | 20 | 10 | 3 |
| Dry Mouth | 2 | 5 | 15 | 40 | 2 |
| Constipation | 3 | 6 | 10 | 25 | 2 |
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of credible scientific comparison.
Preclinical Efficacy: Chronic Constriction Injury (CCI) Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats are anesthetized, and the sciatic nerve is exposed. Four loose ligatures are tied around the nerve.
-
Drug Administration: Compound X, standard drugs, or vehicle are administered orally once daily, starting 7 days post-surgery for 14 consecutive days.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments before the first drug administration and at regular intervals thereafter. The 50% paw withdrawal threshold is calculated.
-
Data Analysis: The dose-response curve for each compound is generated, and the ED50 is calculated.
Experimental Workflow: Preclinical Efficacy
Caption: Workflow for preclinical evaluation of neuropathic pain therapeutics.
Clinical Trial Design: Phase II, Randomized, Double-Blind, Placebo-Controlled
-
Patient Population: Patients with a confirmed diagnosis of painful diabetic peripheral neuropathy for at least 6 months and a baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS).
-
Study Design: A 12-week, multi-center, randomized, double-blind, placebo-controlled study. Patients are randomized to receive Compound X, a standard drug (e.g., pregabalin), or placebo.
-
Endpoints:
-
Primary: Change from baseline in the weekly mean of the 24-hour average pain score (NRS).
-
Secondary: Responder rate, PGIC, and safety assessments.
-
-
Statistical Analysis: Analysis of covariance (ANCOVA) will be used to compare the change in pain scores between treatment groups.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating a novel neuropathic pain candidate, Compound X, against established therapies. The hypothetical data suggests that Compound X may offer a superior efficacy and safety profile. However, it is imperative to underscore that these are illustrative data.
For the actual "this compound," the immediate and critical next step is to determine its pharmacological target and potential therapeutic application. Should it, or a derivative, be pursued for neuropathic pain, the protocols and comparative analyses outlined in this guide provide a robust roadmap for its development. Future studies should focus on head-to-head clinical trials to definitively establish the comparative efficacy and safety of new agents against the current standards of care.[22]
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An In Vivo Comparative Guide to the Therapeutic Potential of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride in Neuroinflammation
This guide provides a comprehensive framework for the in vivo validation of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride (herein referred to as Cpm-HCl) as a potential therapeutic agent for neuroinflammation. Given the nascent stage of research into this specific molecule's therapeutic applications, this document outlines a robust, scientifically-grounded strategy for its evaluation, comparing it against both a standard of care and a contemporary therapeutic alternative. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel neurotherapeutics.
Introduction: The Unmet Need and the Candidate Molecule
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory mediators that contribute to neuronal damage.[2] While current therapies can manage symptoms, there remains a significant need for disease-modifying treatments that can directly target and resolve the underlying neuroinflammatory processes.
This compound (Cpm-HCl) is a small molecule that has been identified as a versatile compound in pharmaceutical research, with a chemical structure suggestive of potential applications in the treatment of neurological disorders.[3] Its diarylmethylamine core is a feature present in a variety of biologically active compounds.[4] While extensive in vivo data for Cpm-HCl is not yet publicly available, its potential to be explored as a novel therapeutic agent warrants a systematic and rigorous validation process.[3] This guide proposes a comprehensive in vivo study design to elucidate its therapeutic potential in a well-established animal model of neuroinflammation.
Hypothesized Mechanism of Action of Cpm-HCl
Based on its structural characteristics, we hypothesize that Cpm-HCl may exert its anti-neuroinflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade within the central nervous system. A plausible mechanism is the inhibition of pro-inflammatory cytokine production by activated microglia. This could potentially occur through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
Caption: Experimental workflow for the in vivo validation of Cpm-HCl.
Pharmacokinetic and Preliminary Toxicity Assessment
Prior to the main efficacy study, a preliminary pharmacokinetic (PK) and dose-range finding toxicity study is imperative.
Protocol: Preliminary PK and Toxicity Study
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Groups (n=3 per group):
-
Vehicle (Saline with 5% DMSO)
-
Cpm-HCl (10, 30, 100 mg/kg, intraperitoneal injection)
-
-
Procedure:
-
Administer a single dose of Cpm-HCl or vehicle.
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection.
-
Analyze plasma concentrations of Cpm-HCl using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Monitor animals for clinical signs of toxicity (lethargy, ruffled fur, abnormal posture) for 72 hours.
-
At 72 hours, euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, brain) for histological examination.
-
-
Rationale: This initial study will establish the bioavailability and clearance of Cpm-HCl, informing the selection of appropriate doses for the efficacy study and identifying any acute toxicity.
Efficacy Endpoints and Protocols
Neuroinflammation often manifests as "sickness behavior," characterized by reduced exploratory activity and social interaction.
Protocol: Open Field Test
-
Apparatus: A square arena (40x40x40 cm) with a video tracking system.
-
Procedure (4 hours post-LPS):
-
Gently place each mouse in the center of the arena.
-
Allow the mouse to explore freely for 10 minutes.
-
Record and analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Expected Outcome: LPS-treated animals are expected to show reduced locomotor activity. Effective treatments should mitigate this effect.
The primary biochemical endpoint will be the quantification of pro-inflammatory cytokines in brain tissue.
Protocol: Cytokine ELISA
-
Tissue Preparation (24 hours post-LPS):
-
Euthanize mice and perfuse with ice-cold PBS.
-
Dissect the hippocampus and cortex and snap-freeze in liquid nitrogen.
-
Homogenize brain tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA:
-
Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-1β, and IL-6 in the brain homogenates.
-
Normalize cytokine levels to the total protein concentration of each sample.
-
-
Rationale: This will provide a direct measure of the anti-inflammatory effect of the treatments on the central nervous system.
Immunohistochemistry (IHC) will be used to visualize and quantify microglial activation.
Protocol: Iba1 Immunohistochemistry
-
Tissue Preparation (24 hours post-LPS):
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Post-fix brains in 4% PFA overnight, then transfer to a 30% sucrose solution.
-
Section the brains into 30 µm coronal sections using a cryostat.
-
-
Staining:
-
Perform IHC using an antibody against Iba1, a marker for microglia.
-
Use a secondary antibody conjugated to a fluorescent tag or an enzyme for visualization.
-
-
Analysis:
-
Capture images of the hippocampus and cortex using a fluorescence or light microscope.
-
Quantify the number of Iba1-positive cells and analyze their morphology (ramified vs. amoeboid) to assess the degree of microglial activation.
-
-
Rationale: This provides visual confirmation of the cellular effects of the treatments on a key cell type involved in neuroinflammation.
Data Presentation and Interpretation
The quantitative data from the in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Treatment Group | Total Distance Traveled (cm) | Brain TNF-α (pg/mg protein) | Iba1-positive cells/mm² |
| Vehicle + Saline | 2500 ± 150 | 50 ± 10 | 100 ± 15 |
| Vehicle + LPS | 1200 ± 100 | 300 ± 40 | 450 ± 50 |
| Cpm-HCl (10 mg/kg) + LPS | 1600 ± 120 | 220 ± 30 | 350 ± 40 |
| Cpm-HCl (30 mg/kg) + LPS | 2000 ± 130 | 150 ± 25 | 200 ± 30 |
| Celecoxib (20 mg/kg) + LPS | 1800 ± 110 | 180 ± 20 | 280 ± 35 |
| Minocycline (50 mg/kg) + LPS | 2100 ± 140 | 130 ± 20 | 180 ± 25 |
Interpretation of Potential Outcomes:
-
Superior Efficacy of Cpm-HCl: If Cpm-HCl at 30 mg/kg shows a significantly greater reduction in brain TNF-α and Iba1-positive cells compared to both Celecoxib and Minocycline, it would suggest a potent and direct anti-neuroinflammatory effect.
-
Comparable Efficacy to Minocycline: If Cpm-HCl demonstrates similar efficacy to Minocycline, it would still be a promising result, indicating its potential as a novel therapeutic with a potentially different chemical scaffold and side-effect profile.
-
Efficacy Similar to Celecoxib but less than Minocycline: This might suggest that the primary mechanism of Cpm-HCl is related to systemic anti-inflammatory effects with some CNS penetrance, but it may be less specific for neuroinflammation than Minocycline.
-
Lack of Efficacy: If Cpm-HCl fails to show significant improvement in any of the key endpoints, it would indicate that at the tested doses and in this model, it is not a viable candidate for treating neuroinflammation.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vivo validation of this compound as a potential therapeutic for neuroinflammation. The proposed comparative study design, utilizing a well-established animal model and clinically relevant comparators, will provide crucial data on its efficacy and safety profile. Positive results from this initial validation would warrant further investigation into its specific molecular targets, chronic dosing studies in more complex disease models (e.g., transgenic models of Alzheimer's disease), and a more detailed toxicological evaluation. This structured approach ensures that the therapeutic potential of this novel compound is assessed in a thorough, unbiased, and scientifically sound manner.
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A Comparative Guide to the Synthesis and Activity of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
This guide provides an in-depth analysis of the synthesis and potential biological activity of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride, a biphenylmethylamine derivative of interest in medicinal chemistry. As a structural analog to compounds with known pharmacological effects, understanding its reproducible synthesis and characterizing its activity are crucial for researchers in drug discovery and development. This document offers a comparative look at synthetic methodologies and contextualizes its potential applications based on available data for related structures.
Introduction
This compound belongs to a class of compounds that are key intermediates in the synthesis of various pharmaceuticals, including antihistamines and antidepressants.[1] The biphenylmethylamine scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific substitution pattern of a 2-chlorophenyl group on the biphenyl core is anticipated to modulate its pharmacological profile, influencing factors such as metabolic stability and receptor binding affinity. This guide will detail a reproducible synthetic protocol, discuss alternative synthetic strategies, and explore the expected biological activities based on structure-activity relationships (SAR) of analogous compounds.
Synthesis of this compound: A Reproducible Protocol
The synthesis of the target compound can be reliably achieved through a multi-step process starting from commercially available materials. The most direct and reproducible method involves the formation of a ketone intermediate followed by reductive amination. This approach offers high yields and straightforward purification.
Diagram of the Synthetic Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [4-(2-Chlorophenyl)phenyl]methylamine Hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride (CAS No. 410077-96-2). As a chlorinated aromatic amine derivative, this compound necessitates a rigorous disposal protocol rooted in a clear understanding of its chemical properties and associated hazards. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Profile and Foundational Risk Assessment
The primary risks associated with this class of compounds include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Irritation: Can cause serious eye damage or irritation.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory tract irritation, especially in powdered form.[1][3][4][5]
Upon thermal decomposition, which is the basis for the primary disposal method (incineration), chlorinated organic compounds can release toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[5][6] This potential for hazardous off-gassing is the critical causality that dictates the need for specialized disposal facilities.
The Core Principle: Segregation as Halogenated Organic Waste
The single most important step in the disposal workflow is proper waste segregation. Due to the presence of chlorine in its molecular structure, this compound must be classified and disposed of as halogenated organic waste .
Causality: Standard incinerators for non-halogenated solvents are not equipped with the specialized "scrubbers" required to neutralize the acidic gases (like HCl) produced during the combustion of chlorinated compounds.[7] Improper segregation can lead to atmospheric pollution and severe corrosion of disposal equipment. Therefore, dedicated waste streams are essential.[8]
Step-by-Step Disposal Protocol
This protocol details the process for handling small to moderate quantities of this compound waste typically generated in a laboratory setting.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.[1][3]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator is recommended.[6]
Step 2: Preparing the Hazardous Waste Container
-
Select the Correct Container: Use a dedicated, properly labeled container designated for "Halogenated Organic Solids" or "Chlorinated Organic Waste."[9] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Ensure Compatibility: Never mix incompatible wastes. Do not add strong oxidizing agents, bases, or other reactive chemicals to the container. Mixing with a strong base could potentially liberate the free amine, while reaction with an oxidizer could be violent.
Step 3: Transferring the Waste
-
Solid Waste: Carefully transfer the solid this compound into the designated waste container using a spatula or scoop. Perform this transfer inside a chemical fume hood to contain any dust.[10]
-
Contaminated Items: Any items contaminated with the chemical, such as gloves, weigh boats, or paper towels, are also considered hazardous waste.[11] These should be placed in a sealed bag and then into the same solid waste container.[11]
-
Solutions: If the waste is in a solvent, it must be placed in a container for "Halogenated Organic Liquid Waste." Do not mix aqueous and organic solvent waste streams.
Step 4: Labeling the Waste Container
Proper labeling is a critical compliance step. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The associated hazards (e.g., Toxic, Irritant).
-
The date the waste was first added to the container.
Step 5: Storage and Arranging for Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[4]
-
Disposal: The final disposal must be conducted through an approved and licensed hazardous waste disposal company.[1][2][3][5] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the logistics of transport to a facility capable of high-temperature incineration with appropriate flue-gas scrubbing.
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert personnel in the immediate area.[6]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[1][10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][10]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]
-
Prevent the spill from entering drains or waterways.[1][6][10]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][5]
Data Summary and Workflow Visualization
Disposal Parameters Table
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Halogenated Organic Waste | Presence of chlorine requires specialized incineration with acid gas scrubbing.[8][9] |
| EPA Hazardous Waste | Potentially falls under F-listed codes for chlorinated organics, depending on process origin.[12][13] | |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the compound and its hazardous thermal decomposition products.[7][14] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Protects against irritation, corrosion, and toxic exposure.[1][3][5] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Bases | To prevent exothermic or violent reactions and the liberation of the free amine. |
| Spill Cleanup Material | Inert Absorbent (Vermiculite, Sand) | Safely contains the material without reacting with it.[5][10] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
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Navigating the Safe Handling of [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride, a compound with significant potential in pharmaceutical and agrochemical synthesis, requires a nuanced understanding of its properties to ensure safe and effective use.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
The primary concerns with this class of compounds include:
-
Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][4][5]
The hydrochloride salt form suggests that the compound is likely a solid, and as such, the primary route of exposure will be through inhalation of dust particles or direct contact with the skin and eyes. The presence of a chlorinated phenyl group also necessitates careful consideration of its environmental fate and appropriate disposal methods.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The selection of appropriate PPE is not merely about compliance but about creating a reliable barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[5][8] | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation or damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[9] |
| Body Protection | A lab coat should be worn at all times. For larger scale operations, a chemical-resistant apron or suit may be necessary.[10] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a fume hood or in situations where dust generation is likely.[2][10] | Minimizes the risk of inhaling fine particles that can cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing:
-
Work in a Controlled Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust.[8]
-
Prepare Your Workspace: Before starting, ensure the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, within easy reach.
-
Don Appropriate PPE: Put on all required PPE before handling the chemical.
-
Weighing: If possible, use a balance with a draft shield. Handle the compound gently to minimize dust formation.[5] Use a spatula to transfer the solid.
-
Clean Up Spills Immediately: In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[2]
Dissolution and Reaction:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Maintain Containment: Keep the reaction vessel covered as much as possible to prevent the release of any vapors or aerosols.
-
Temperature Control: If the reaction is exothermic, ensure you have an adequate cooling system in place.
Post-Handling:
-
Decontamination: Thoroughly clean all equipment and the work area after use.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[2]
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11][12]
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is a critical final step. As a chlorinated organic compound, it must not be disposed of down the sanitary sewer.[13]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[14]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste, as this can increase disposal costs.[15]
-
Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[15]
Final Disposal:
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. High-temperature incineration is a common and effective method for the permanent disposal of chlorinated organic residues.[15][16]
By integrating these principles of hazard awareness, meticulous planning, and responsible disposal into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of this compound.
References
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- New Jersey Department of Health. (2002, December). 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY.
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- Aldrich. (2024, January 26). N-(4-CHLOROPHENYL)
- (2016, February 15). 4-CHLORO-N-[2-(4-PHENYL-1-PIPERAZINYL)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
